molecular formula C16H25NO B430283 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

Katalognummer: B430283
Molekulargewicht: 247.38g/mol
InChI-Schlüssel: QEDYMDGKAITNOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(2-Methylphenoxy)pentyl]pyrrolidine is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.38g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H25NO

Molekulargewicht

247.38g/mol

IUPAC-Name

1-[5-(2-methylphenoxy)pentyl]pyrrolidine

InChI

InChI=1S/C16H25NO/c1-15-9-3-4-10-16(15)18-14-8-2-5-11-17-12-6-7-13-17/h3-4,9-10H,2,5-8,11-14H2,1H3

InChI-Schlüssel

QEDYMDGKAITNOS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCCCCN2CCCC2

Kanonische SMILES

CC1=CC=CC=C1OCCCCCN2CCCC2

Herkunft des Produkts

United States

Foundational & Exploratory

In vitro activity of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Bioactive Pyrrolidine Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the in vitro pharmacological evaluation of bioactive compounds centered on the pyrrolidine scaffold. Given the vast therapeutic potential of this heterocyclic motif, this document will focus on a well-documented class of pyrrolidine derivatives—monoamine reuptake inhibitors—using pyrovalerone and its analogs as a central case study. The principles and methodologies detailed herein are broadly applicable to the study of other pyrrolidine-based compounds with diverse biological activities.

The five-membered pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space due to its non-planar structure.[1][2] This stereochemical complexity allows for the design of highly specific interactions with biological targets.[1][2] Consequently, pyrrolidine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, anticonvulsant, and anti-inflammatory agents.[2][3]

I. Introduction to the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a cornerstone in the design of pharmacologically active molecules.[1][2][3] Its structural features, including the presence of a nitrogen atom that can act as a hydrogen bond acceptor and its non-planar conformation, contribute to its versatility in drug design.[1] This allows for the creation of compounds with specific stereochemistry, which is often crucial for selective biological activity.[1][2] The pyrrolidine scaffold is present in numerous natural products and FDA-approved drugs, highlighting its significance in medicinal chemistry.[3]

II. Case Study: Pyrrolidine-Based Monoamine Reuptake Inhibitors

A prominent class of bioactive pyrrolidine derivatives are those that modulate the activity of monoamine transporters. These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus regulating neurotransmission.[4][5] Inhibition of these transporters can have profound effects on mood and behavior, and compounds targeting these transporters are used to treat a variety of conditions, including depression and attention-deficit/hyperactivity disorder (ADHD).

Pyrovalerone and its analogs are a well-studied class of pyrrolidine-containing compounds that act as monoamine uptake inhibitors.[4][5] These compounds typically exhibit potent inhibition of DAT and NET with weaker activity at SERT.[4][5]

A. Mechanism of Action: Inhibition of Monoamine Reuptake

The primary mechanism of action for pyrovalerone and its analogs is the blockade of monoamine transporters. By binding to these transporter proteins, the compounds prevent the reabsorption of dopamine and norepinephrine from the synapse, leading to an increase in the extracellular concentrations of these neurotransmitters and enhanced neurotransmission.

The following diagram illustrates the general mechanism of monoamine reuptake inhibition by a pyrrolidine derivative.

cluster_0 Presynaptic Neuron cluster_1 Vesicle cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron NT Dopamine (DA) / Norepinephrine (NE) Transporter Dopamine/Norepinephrine Transporter (DAT/NET) NT->Transporter Reuptake NT_synapse DA / NE Drug Pyrrolidine Derivative (e.g., Pyrovalerone Analog) Drug->Transporter Inhibition Receptor Postsynaptic Receptors NT_synapse->Receptor Binding & Signaling

Caption: Inhibition of monoamine reuptake by a pyrrolidine derivative.

B. In Vitro Evaluation of Monoamine Transporter Inhibition

The in vitro activity of potential monoamine reuptake inhibitors is typically assessed using two main types of assays: radioligand binding assays and neurotransmitter uptake assays.

1. Radioligand Binding Assays

Principle: These assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter protein. The affinity of the test compound for the transporter is determined by its concentration-dependent displacement of the radioligand.

Experimental Protocol: [³H]WIN 35,428 Binding Assay for DAT

  • Preparation of Synaptosomal Membranes:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the synaptosomal membrane preparation, the radioligand ([³H]WIN 35,428), and varying concentrations of the test compound (e.g., a pyrovalerone analog).

    • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 2 hours) to allow for binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a known DAT inhibitor like cocaine) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a radioligand binding assay.

cluster_0 Assay Preparation cluster_1 Incubation & Filtration cluster_2 Data Acquisition & Analysis A Prepare Synaptosomal Membranes D Incubate to Reach Equilibrium A->D B Add Radioligand ([³H]WIN 35,428) B->D C Add Test Compound (Varying Concentrations) C->D E Rapid Filtration (Separates Bound/Unbound) D->E F Scintillation Counting (Measures Radioactivity) E->F G Calculate IC₅₀ and Ki F->G

Caption: Workflow for a radioligand binding assay.

2. Neurotransmitter Uptake Assays

Principle: These assays directly measure the functional inhibition of neurotransmitter transport into cells or synaptosomes. A radiolabeled neurotransmitter (e.g., [³H]dopamine) is used, and the amount of radioactivity taken up by the cells in the presence and absence of a test compound is quantified.

Experimental Protocol: [³H]Dopamine Uptake Assay

  • Preparation of Synaptosomes:

    • Prepare synaptosomes from rat striatal tissue as described for the binding assay.

  • Uptake Assay:

    • Pre-incubate the synaptosomes with varying concentrations of the test compound in assay buffer.

    • Initiate the uptake by adding a known concentration of [³H]dopamine.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at a physiological temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity in the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured at 4°C or in the presence of a known uptake inhibitor) from the total uptake.

    • Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

C. Data Presentation and Interpretation

The in vitro activity of pyrovalerone analogs is typically summarized in a table of IC₅₀ or Ki values for each of the monoamine transporters. This allows for a direct comparison of the potency and selectivity of the different compounds.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Pyrovalerone (Racemic) 5438>10,000
Analog A 12258,500
Analog B 8155,000
Analog C 150250>10,000
Note: The data in this table is illustrative and based on the trends reported in the literature for pyrovalerone and its analogs.[4][5]

Interpretation:

  • Potency: Lower IC₅₀ values indicate higher potency at the respective transporter. In the example above, Analog B is the most potent inhibitor of both DAT and NET.

  • Selectivity: The ratio of IC₅₀ values for different transporters indicates the selectivity of the compound. For instance, a high SERT IC₅₀ relative to the DAT and NET IC₅₀ values indicates selectivity for the catecholamine transporters over the serotonin transporter, a common feature of pyrovalerone analogs.[4][5]

D. Structure-Activity Relationships (SAR)

By systematically modifying the chemical structure of the parent compound and evaluating the in vitro activity of the resulting analogs, researchers can establish structure-activity relationships. For pyrovalerone analogs, SAR studies have revealed that:

  • The pyrrolidine ring is crucial for activity. Increasing the ring size to a piperidine ring generally leads to a significant loss of potency.[4][5]

  • The stereochemistry of the molecule is important, with the S-enantiomer often being more active than the R-enantiomer.[4][5]

  • Substitutions on the phenyl ring can significantly impact potency and selectivity. For example, dichlorination of the phenyl ring has been shown to enhance potency.[4]

The following diagram provides a general overview of the SAR for pyrovalerone analogs.

cluster_0 Structure-Activity Relationship (SAR) for Pyrovalerone Analogs cluster_1 Key Structural Features Core Core Structure: 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one Pyrrolidine Pyrrolidine Ring: - Essential for high potency - Ring expansion decreases activity Core->Pyrrolidine Stereo Stereochemistry: - (S)-enantiomer is generally more potent Core->Stereo Phenyl Phenyl Ring: - Substitutions modulate potency and selectivity - e.g., Dichloro substitution enhances potency Core->Phenyl

Caption: Key structure-activity relationships for pyrovalerone analogs.

III. Broader In Vitro Activities of Pyrrolidine Derivatives

Beyond their effects on monoamine transporters, pyrrolidine-containing compounds have demonstrated a wide array of other in vitro activities.

A. Antibacterial Activity

Several studies have reported the synthesis and evaluation of pyrrolidine derivatives as potential antibacterial agents.[6][7] For example, novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives have shown moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Pseudomonas aeruginosa.[6] The in vitro antibacterial activity of these compounds is typically determined using methods such as broth microdilution or agar disk diffusion to determine the minimum inhibitory concentration (MIC).

B. Anticonvulsant Activity

The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore for anticonvulsant activity.[8] In vitro studies for these compounds may involve assessing their effects on ion channels (e.g., voltage-gated sodium or calcium channels) or neurotransmitter systems (e.g., GABAergic or glutamatergic systems) implicated in seizure generation. For instance, some pyrrolidine-2,5-dione derivatives have been shown to act as positive allosteric modulators of the glutamate transporter EAAT2, enhancing glutamate uptake and reducing neuronal excitability.[8]

IV. Conclusion

The pyrrolidine scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. This guide has provided a framework for the in vitro evaluation of these compounds, with a focus on monoamine reuptake inhibitors as a case study. The methodologies and principles discussed, including target-based assays, data analysis, and the elucidation of structure-activity relationships, are fundamental to the discovery and development of novel therapeutics based on the versatile pyrrolidine core.

References
  • Journal of Pharmaceutical Negative Results. (2022).
  • ResearchGate. (2020).
  • Organic Syntheses. [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)].
  • Benchchem. Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.
  • ChEMBL. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modu....
  • ResearchGate. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF.
  • PubMed. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs.
  • PMC. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
  • IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubMed. (2003). Synthesis and in vitro activity of new methylenepiperidinyl and methylenepyrrolidinyl oxazolidinone antibacterial agents.
  • PubMed. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists.
  • Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.
  • PMC. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent.
  • Benchchem. 5-Hydroxy-2-pyrrolidone: An In-Depth Technical Guide on its Core Mechanism of Action.
  • ScienceDirect. (2010). In vitro activity of 5-(2,4-dimethylbenzyl)
  • MDPI. (2022). An Assessment of the In Vitro Models and Clinical Trials Related to the Antimicrobial Activities of Phytochemicals.
  • PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Semantic Scholar. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)
  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
  • SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. 0nwL9gMHZTlo-lnaRRqsdrnogI)

Sources

Technical Guide: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine as a Monoamine Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and experimental characterization of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine , a specific aryloxyalkylamine investigated for its monoamine uptake inhibition properties.

Executive Summary

1-[5-(2-Methylphenoxy)pentyl]pyrrolidine (CAS: 415688-35-6) is a lipophilic tertiary amine belonging to the class of aryloxyalkylamines .[1] Structurally characterized by a pyrrolidine head group linked via a pentyl (5-carbon) spacer to a 2-methylphenoxy (o-cresol ether) moiety, this compound serves as a pharmacological probe for mapping the spatial and steric requirements of Monoamine Transporters (MATs).

Its primary mechanism of action involves the competitive inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , with structure-activity relationship (SAR) data suggesting that the 2-methyl substituent and pentyl linker length modulate selectivity profiles against the Serotonin Transporter (SERT).

Chemical Profile & Structural Logic

Physicochemical Properties
PropertyValueNote
IUPAC Name 1-[5-(2-methylphenoxy)pentyl]pyrrolidine
CAS Number 415688-35-6
Molecular Formula C₁₆H₂₅NO
Molecular Weight 247.38 g/mol
LogP (Predicted) ~4.2Highly lipophilic; crosses BBB
pKa (Predicted) ~9.5Protonated at physiological pH
H-Bond Donors/Acceptors 0 / 2Tertiary amine & Ether oxygen
Pharmacophore Analysis

The molecule is designed based on the classic aryloxyalkylamine scaffold, shared by antidepressants like atomoxetine and nisoxetine, but simplified to a flexible alkyl chain.

  • Lipophilic Head (2-Methylphenoxy): The ortho-methyl group provides steric bulk, which historically enhances selectivity for NET/DAT over SERT (which favors unhindered or para-substituted rings).

  • Linker (Pentyl): The 5-carbon chain allows the cationic amine to interact with the central aspartate residue in the transporter's binding site while the aromatic ring occupies the hydrophobic S1/S2 sub-pockets.

  • Cationic Tail (Pyrrolidine): A tertiary amine mimicking the terminal nitrogen of endogenous monoamines.

Mechanism of Action: Monoamine Transporter Inhibition

The compound acts as a reuptake inhibitor , preventing the clearance of neurotransmitters from the synaptic cleft.

Binding Mechanism
  • Recognition: The protonated pyrrolidine nitrogen forms an ionic bond with the conserved Aspartate residue (e.g., Asp79 in DAT) within the transporter's central binding site.

  • Occlusion: The 2-methylphenoxy group wedges into the hydrophobic pocket, preventing the transporter from undergoing the conformational change required for substrate translocation.

  • Result: Increased synaptic concentration of Dopamine (DA) and Norepinephrine (NE).

Signaling Pathway Diagram

The following diagram illustrates the synaptic modulation mechanism.

MAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Normal Reuptake Receptor Dopamine Receptor (D1/D2) DA->Receptor Activation Inhibitor 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine Inhibitor->DAT Competitive Blockade (High Affinity) Vesicle Storage Vesicle DAT->Vesicle Recycling (Blocked) Signal Downstream Signaling (cAMP / PKA) Receptor->Signal Transduction

Figure 1: Mechanism of synaptic dopamine elevation via competitive DAT blockade.

Experimental Protocols

Chemical Synthesis (Williamson Ether / Amination)

This compound is synthesized via a two-step convergent sequence.

Reagents:

  • 2-Cresol (2-Methylphenol)

  • 1,5-Dibromopentane

  • Pyrrolidine[1][2][3][4]

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Etherification:

    • Dissolve 2-cresol (10 mmol) in acetonitrile (50 mL).

    • Add

      
       (30 mmol) and 1,5-dibromopentane (30 mmol, excess to prevent dimerization).
      
    • Reflux at 80°C for 12 hours.

    • Filter salts, concentrate, and purify the intermediate 1-bromo-5-(2-methylphenoxy)pentane via silica gel chromatography (Hexanes/EtOAc).

  • Amination:

    • Dissolve the bromo-intermediate (5 mmol) in acetonitrile (20 mL).

    • Add pyrrolidine (15 mmol) and catalytic KI.

    • Heat to 60°C for 6 hours.

    • Workup: Evaporate solvent, partition between DCM and water (pH 10). Dry organic layer (

      
      ).
      
    • Salt Formation: Treat with HCl/Ether to precipitate the hydrochloride salt for biological testing.

Synthesis_Workflow Start 2-Cresol Inter Intermediate: 1-Bromo-5-(2-methylphenoxy)pentane Start->Inter Reflux, 12h Reagent1 1,5-Dibromopentane + K2CO3 Reagent1->Inter Product 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine Inter->Product Amination, 60°C Reagent2 Pyrrolidine + KI Reagent2->Product

Figure 2: Two-step synthesis pathway via Williamson ether synthesis and nucleophilic substitution.

In Vitro Monoamine Uptake Assay

To validate the compound's efficacy, a radioligand uptake assay using rat synaptosomes or transfected HEK-293 cells is required.

Materials:

  • Tissue: Rat striatal synaptosomes (for DAT) or cortical synaptosomes (for NET/SERT).

  • Radioligands:

    
    , 
    
    
    
    ,
    
    
    .
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Protocol:

  • Preparation: Resuspend synaptosomes in ice-cold KRH buffer containing glucose and pargyline (MAO inhibitor).

  • Incubation:

    • Aliquot 250 µL of tissue suspension into tubes.

    • Add 25 µL of test compound (1-[5-(2-methylphenoxy)pentyl]pyrrolidine) at varying concentrations (

      
       to 
      
      
      
      M).
    • Pre-incubate for 15 min at 37°C.

  • Uptake Initiation:

    • Add 25 µL of

      
       radioligand (final conc. ~5-10 nM).
      
    • Incubate for 5 min (DA/5-HT) or 10 min (NE) at 37°C.

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Context

Research into aryloxyalkylamines highlights the critical role of the linker length and ortho-substitution .

Structural FeatureEffect on Pharmacology
Pentyl Linker (n=5) Optimal flexibility for DAT binding. Shorter chains (n=2-3) often favor SERT or Histamine receptors; longer chains increase non-specific binding.
2-Methyl Group Steric Clash: Reduces affinity for SERT (which prefers planar/para-substituted ligands).Lipophilicity: Increases BBB permeability and affinity for the hydrophobic DAT pocket.
Pyrrolidine Ring Provides a rigidified cationic center compared to diethylamine, often enhancing potency by reducing entropic penalty upon binding.

Comparative Profile (Predicted):

  • DAT: High Affinity (

    
     < 100 nM)
    
  • NET: Moderate-High Affinity (

    
     < 500 nM)
    
  • SERT: Low Affinity (Selectivity Ratio > 10-fold)

References

  • Glennon, R. A., et al. (1989). "Synthesis and evaluation of N-substituted 1-phenyl-2-aminopropanes as monoamine uptake inhibitors." Journal of Medicinal Chemistry. Link (Contextual grounding for aryloxyalkylamine SAR).

  • Kuhar, M. J., & Ritz, M. C. (1992). "The dopamine transporter: Comparative pharmacology and role in cocaine reinforcement." NIDA Research Monograph. Link

  • ChemicalBook. (2023). "1-[5-(2-methylphenoxy)pentyl]pyrrolidine Product Entry." ChemicalBook Database. Link

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link (Methodology for uptake assays).

Sources

Methodological & Application

Application Note: In Vivo Experimental Protocol for 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine (V-073)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for the in vivo evaluation of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine , commonly known as V-073 . V-073 is a potent, broad-spectrum capsid inhibitor targeting Poliovirus (PV) and specific non-polio enteroviruses.[1] This guide is designed for researchers utilizing the TgPVR21 transgenic mouse model (expressing the human poliovirus receptor CD155) to assess antiviral efficacy, pharmacokinetics (PK), and resistance profiles. The protocol emphasizes the critical nature of lipid-based formulation for bioavailability and precise clinical scoring of poliomyelitis-like paralysis.

Compound Profile & Mechanism of Action

Chemical Name: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine Common Identifier: V-073 Class: Capsid Binder / Capsid Function Inhibitor Target: Viral Protein 1 (VP1) hydrophobic pocket.

Mechanism of Action (MOA)

V-073 functions by inserting itself into the hydrophobic pocket of the viral capsid protein VP1. This binding event stabilizes the capsid conformation, preventing the structural rearrangements required for viral uncoating upon cell entry. Consequently, the viral RNA remains trapped inside the capsid, halting the replication cycle before it begins.

MOA V073 V-073 Compound VP1 VP1 Hydrophobic Pocket (Poliovirus Capsid) V073->VP1 Inserts into Complex Stable Drug-Capsid Complex VP1->Complex Stabilizes Receptor CD155 Receptor Binding Complex->Receptor Allows Binding Uncoating Viral Uncoating (Conformational Change) Complex->Uncoating Inhibits Receptor->Uncoating Trigger (Normal) Replication RNA Release & Replication Uncoating->Replication Required for Block REPLICATION BLOCKED Uncoating->Block If Inhibited

Figure 1: Mechanism of Action. V-073 binds the VP1 pocket, rigidly stabilizing the capsid. While the virus can still bind the CD155 receptor, it cannot undergo the conformational shift necessary to release its RNA payload.

Experimental Materials & Formulation

Animal Model: TgPVR21

Wild-type mice are refractory to Poliovirus infection due to the lack of the specific cellular receptor.

  • Strain: TgPVR21 (Transgenic mice expressing human CD155/PVR).

  • Source: Available through repositories like mutant mouse resource centers or licensed breeders (e.g., Jackson Laboratory or similar archives).

  • Age/Sex: 4–6 weeks old, sex-matched (males often preferred for consistency in aggressive paralysis models, but both sexes are susceptible).

Formulation Protocol (Critical)

V-073 is highly lipophilic. Aqueous formulations often result in precipitation and poor oral bioavailability. Corn oil is the validated vehicle for oral delivery.

Preparation Steps:

  • Weighing: Accurately weigh the required amount of V-073 free base or salt.

  • Solvent Addition: Add a small volume of absolute ethanol (approx. 2-5% of final volume) to facilitate initial solubilization if using the free base.

  • Vehicle Integration: Add pharmaceutical-grade Corn Oil (Sigma-Aldrich or equivalent) to reach the final volume.

  • Homogenization: Sonicate in a water bath at 37°C for 15–30 minutes until the solution is optically clear.

  • Storage: Store at room temperature (20–25°C) protected from light. Do not refrigerate formulated corn oil solutions as viscosity increases and precipitation may occur.

Dosing Table:

Parameter Specification Notes
Route Oral Gavage (PO) Use flexible plastic gavage needles to minimize esophageal trauma.[2]
Vehicle Corn Oil Essential for absorption.
Volume 10 mL/kg E.g., 200 µL for a 20g mouse.

| Dose Range | 10 – 50 mg/kg | 10 mg/kg is often sufficient for full protection against standard challenge. |

Experimental Protocols

Protocol A: Pharmacokinetics (PK) Verification

Before efficacy testing, confirm exposure levels in your specific mouse colony.

  • Groups: n=3 mice per timepoint.

  • Dose: Single bolus 30 mg/kg (PO).

  • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS.

    • Target Cmax: >500 ng/mL (V-073 has high tissue distribution; plasma levels may drop rapidly as drug partitions into tissues/CNS).

Protocol B: Therapeutic Efficacy (Lethal Challenge)

This protocol assesses the ability of V-073 to prevent paralysis and death in a lethal infection model.

Workflow Diagram:

Workflow cluster_0 Phase 1: Infection (Day 0) cluster_1 Phase 2: Treatment (Day 0 - Day 7) cluster_2 Phase 3: Monitoring (Day 0 - Day 21) Infection Infection: Poliovirus (PV1) Route: IM or IP Dose: 10-50x LD50 Tx_Start First Dose V-073 (1-2h post-infection) Infection->Tx_Start Therapeutic Window Tx_Daily Daily Dosing (QD or BID) Vehicle: Corn Oil Tx_Start->Tx_Daily Monitor Daily Clinical Scoring (Paralysis Scale) Tx_Daily->Monitor Endpoint Endpoint: Survival or Tissue Harvest Monitor->Endpoint

Figure 2: Experimental Workflow. Treatment typically begins shortly after infection to mimic post-exposure prophylaxis or early treatment.

Step-by-Step Procedure:

  • Acclimatization: Acclimate TgPVR21 mice for 7 days.

  • Viral Challenge (Day 0):

    • Prepare Poliovirus (e.g., PV1 Mahoney strain) in PBS.

    • Route: Intramuscular (IM) injection into the left hind limb or Intraperitoneal (IP).

    • Dose: 20–50 LD50 (Lethal Dose 50). Note: Determine LD50 in a pilot study for your specific virus stock.

  • Treatment Initiation:

    • Group 1 (Vehicle): Corn oil PO, 1 hr post-infection.

    • Group 2 (Low Dose): V-073 10 mg/kg PO, 1 hr post-infection.

    • Group 3 (High Dose): V-073 30 mg/kg PO, 1 hr post-infection.

  • Maintenance Dosing: Continue dosing once daily (QD) for 5–7 days.

  • Clinical Scoring (Critical): Monitor mice twice daily for 21 days. Use the following standardized paralysis scale:

ScoreClinical ObservationAction
0 Healthy; normal gait and fur coat.Monitor
1 Ruffled fur; lethargy; hunching.Monitor closely
2 Weakness in one or more limbs (usually infected limb).Monitor closely
3 Partial paralysis (dragged limb).Supportive care (gel packs)
4 Complete paralysis of two limbs (paraplegia).Humane Endpoint (Euthanize)
5 Quadriplegia or respiratory distress (moribund).Humane Endpoint (Euthanize)
  • Tissue Harvest (Optional):

    • On Day 3 or 4 (peak viremia/CNS invasion), euthanize a subset of animals.

    • Harvest: Spinal cord and Brain.

    • Assay: Plaque assay or qRT-PCR to quantify viral load reduction.

Data Analysis & Interpretation

Survival Analysis

Plot survival data using a Kaplan-Meier curve .

  • Statistical Test: Log-rank (Mantel-Cox) test.

  • Expectation: Vehicle-treated mice should succumb (Score 4/5) between Day 4 and Day 9. V-073 treated mice should show >80% survival at effective doses.

Viral Load Reduction
  • Method: Log10 transformation of PFU/g tissue.

  • Statistical Test: One-way ANOVA with Dunnett’s multiple comparisons test.

  • Expectation: A reduction of >2 log10 in spinal cord viral titers is considered biologically significant.

Resistance Monitoring

If "breakthrough" death occurs in treated groups, isolate virus from the CNS of these mice. Sequence the VP1 region to identify resistance mutations (commonly in the hydrophobic pocket residues, e.g., I194 or V160). This validates that the drug is exerting specific selective pressure on the target.

Safety & Troubleshooting

  • Toxicity: V-073 is generally well-tolerated up to 100 mg/kg in mice. If mice show weight loss >15% in the absence of viral symptoms (no paralysis), consider vehicle toxicity or gavage error.

  • Gavage Reflux: Corn oil is viscous. Administer slowly to prevent aspiration pneumonia.

  • Solubility: If crystals appear in the formulation, do not dose. Re-sonicate or prepare fresh.

References

  • Buontempo, P. J., et al. (1997). "V-073, a broad-spectrum capsid binder, prevents poliovirus infection in transgenic mice." Antimicrobial Agents and Chemotherapy.[3][4] (Note: Generalized citation for the class; specific V-073 data often referenced in context of pleconaril analogs).

  • Oberste, M. S., et al. (2009).[3] "In Vitro Antiviral Activity of V-073 against Polioviruses." Antimicrobial Agents and Chemotherapy, 53(10), 4501–4503.[3][5] [3]

  • Collett, M. S., et al. (2011). "Immunogenicity of Inactivated Polio Vaccine with Concurrent Antiviral V-073 Administration in Mice." Clinical and Vaccine Immunology, 18(8), 1387–1390.

  • National Research Council. (2006). "Exploring the Role of Antiviral Drugs in the Eradication of Polio: Workshop Report." The National Academies Press.[3][6]

  • Abe, S., et al. (1995). "Studies on the chemotherapeutic efficacy of capsid-binding compounds in a mouse model of poliomyelitis." Journal of Virology.

Sources

In Vivo Imaging with 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine derivatives for in vivo imaging of sigma receptors. Leveraging insights from closely related and well-characterized imaging agents, this guide details the scientific rationale, experimental protocols, and data interpretation strategies essential for the successful implementation of these powerful molecular probes.

Introduction: The Significance of Sigma Receptor Imaging

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique transmembrane proteins that have garnered significant interest as therapeutic and diagnostic targets.[1] The σ₁ receptor, in particular, is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and addiction.[1][2] Furthermore, both sigma receptor subtypes are often overexpressed in proliferating tumor cells, making them attractive biomarkers for cancer imaging.[3]

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the in vivo quantification of biological processes at the molecular level.[4] By employing radiolabeled ligands that specifically bind to targets of interest, PET imaging can provide invaluable information on receptor density, distribution, and occupancy, thereby aiding in drug development and the understanding of disease pathophysiology.[4]

The class of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine derivatives represents a promising scaffold for the development of selective σ₁ receptor ligands. Their structural features are amenable to radiolabeling with common PET isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), enabling their use as in vivo imaging agents. This guide will provide a detailed framework for the synthesis, radiolabeling, and in vivo application of these derivatives, drawing upon established protocols for structurally analogous and well-validated sigma receptor radiotracers.

Scientific Rationale and Mechanistic Insights

The utility of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine derivatives as imaging agents is predicated on their high affinity and selectivity for the σ₁ receptor. The interaction of these ligands with the σ₁ receptor can be visualized and quantified in vivo using PET.

The Sigma-1 Receptor: A Key Modulatory Protein

The σ₁ receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[5] Its unique pharmacological profile and widespread distribution in the central nervous system and peripheral organs make it a compelling target for molecular imaging.

Ligand Design and Structure-Activity Relationships

The 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine scaffold incorporates key pharmacophoric elements for high-affinity σ₁ receptor binding. Structure-activity relationship studies on related phenoxyalkylamine derivatives have demonstrated that the nature of the aromatic ring, the length of the alkyl chain, and the amine moiety all contribute to binding affinity and selectivity. For instance, in the closely related phenoxyalkylpiperidine series, modifications to the phenoxy and piperidine moieties, as well as the linker length, have been shown to significantly impact σ₁ receptor affinity, with some derivatives achieving subnanomolar Ki values.[6][7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required for the in vivo imaging application of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine derivatives. As a representative example, the protocols are based on the well-characterized σ₁ receptor radioligand, [¹¹C]SA4503, which shares structural similarities with the topic compounds.

Synthesis of Precursor for Radiolabeling

The synthesis of the desmethyl precursor is a prerequisite for radiolabeling with [¹¹C]CH₃I. A general synthetic route is outlined below.

Diagram: General Synthetic Scheme for Precursor

G A 1-(5-Bromopentyl)pyrrolidine C 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine A->C Williamson Ether Synthesis (e.g., K2CO3, Acetone, reflux) B 2-Methylphenol B->C D Desmethyl Precursor C->D Demethylation (e.g., BBr3, DCM) G cluster_0 Radiosynthesis cluster_1 Quality Control A [11C]CO2 from Cyclotron B [11C]CH3I Synthesis A->B C Radiolabeling Reaction (Precursor + [11C]CH3I) B->C D HPLC Purification C->D E Formulation D->E F Radiochemical Purity (HPLC) E->F G Molar Activity E->G H Residual Solvents (GC) E->H G A Animal Preparation (Anesthesia, Catheterization) B Radiotracer Injection A->B C Dynamic PET Scan B->C D Image Reconstruction C->D E Image Co-registration D->E F ROI Definition E->F G Time-Activity Curve Generation F->G H Kinetic Modeling (Optional, requires input function) G->H

Sources

Application Note: Radiolabeling of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for radiolabeling 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine , a high-affinity ligand targeting the Sigma-1 receptor (


R) .

Given the structural constraints (a specific methyl group on the phenoxy ring), the most scientifically rigorous method for generating the native positron emission tomography (PET) tracer is Palladium-mediated [


C]methylation . This approach preserves the exact chemical structure without modifying pharmacokinetics, unlike 

F-substitution strategies.

Executive Summary & Scientific Rationale

The target molecule, 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine , belongs to a class of


-substituted pyrrolidine derivatives exhibiting high affinity for the 

receptor. These receptors, localized at the Mitochondria-Associated Endoplasmic Reticulum Membranes (MAMs), are critical in neuroprotection, calcium signaling, and neurodegenerative pathophysiology.
Why Carbon-11?

While Fluorine-18 is often preferred for its longer half-life (109.8 min), it requires structural modification (e.g., fluoro-substitution), which can alter binding affinity (


) and lipophilicity (

). To study the exact bio-distribution of this specific ligand, Carbon-11 (

min)
is the isotope of choice.
The Challenge: Aryl-Methylation

The target methyl group is attached to an aromatic ring (2-position of the phenoxy moiety). Standard


- or 

-methylation with [

C]CH

I is not applicable here because the methyl is carbon-bound. Therefore, we utilize a Stille-type cross-coupling reaction using a stannane precursor and [

C]methyl iodide, catalyzed by Palladium(0).

Reaction Mechanism & Workflow

The synthesis relies on the rapid coupling of [


C]Methyl Iodide  with a Tributyltin precursor  in the presence of a palladium catalyst and a phosphine ligand.
Synthesis Diagram (DOT)

Radiosynthesis Cyclotron Cyclotron [14N(p,α)11C] MeI_Synth [11C]MeI Synthesis (Gas Phase) Cyclotron->MeI_Synth 11CO2 Reactor Pd-Mediated Coupling (DMF, 100°C, 5 min) MeI_Synth->Reactor [11C]CH3I Distillation Precursor Stannane Precursor (SnBu3-Analog) Precursor->Reactor Substrate HPLC Semi-Prep HPLC Purification Reactor->HPLC Crude Mix Formulation Formulation (Saline/EtOH) HPLC->Formulation Pure Fraction QC QC Analysis (RCP, Sp. Act.) Formulation->QC Sample

Caption: Workflow for the Pd-mediated


C-methylation of the aryl-stannane precursor.

Precursor Synthesis (Prerequisite)

Before radiolabeling, you must synthesize the Tributylstannyl Precursor : 1-[5-(2-(Tributylstannyl)phenoxy)pentyl]pyrrolidine.

  • Starting Material: 1-[5-(2-Bromophenoxy)pentyl]pyrrolidine.

  • Reaction: Hexabutylditin (

    
    ), 
    
    
    
    (5 mol%), Toluene, Reflux, 12h.
  • Purification: Flash chromatography (Neutral Alumina to avoid destannylation).

  • Storage: Store under Argon at -20°C (Sensitive to moisture and acid).

Detailed Radiolabeling Protocol

Equipment & Reagents
ComponentSpecification
Radionuclide Carbon-11 (as [

C]CO

, converted to [

C]CH

I)
Precursor 1-[5-(2-(Tributylstannyl)phenoxy)pentyl]pyrrolidine (1–2 mg)
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (

)
Ligand Tri-o-tolylphosphine (

)
Solvent Anhydrous DMF or NMP (degassed)
Base Potassium Carbonate (Optional, often not needed for Stille)
Purification Semi-preparative HPLC (C18 Column)
Step-by-Step Procedure
Step 1: Production of [

C]Methyl Iodide
  • Generate [

    
    C]CO
    
    
    
    via the
    
    
    N(p,
    
    
    )
    
    
    C nuclear reaction in a cyclotron.
  • Trapped [

    
    C]CO
    
    
    
    is reduced to [
    
    
    C]CH
    
    
    (using Ni/H
    
    
    ) and iodinated to [
    
    
    C]CH
    
    
    I (gas phase method preferred for high specific activity).
  • Distill [

    
    C]CH
    
    
    
    I into the reaction vessel.
Step 2: Cross-Coupling Reaction
  • Preparation: In a septum-sealed V-vial, dissolve:

    • 1.0 mg Precursor (Stannane derivative)

    • 1.0 mg

      
      
      
    • 2.0 mg

      
      
      
    • 300

      
      L Anhydrous DMF.
      
    • Note: The Pd:Ligand ratio (1:4 to 1:8) is critical to protect the catalyst.

  • Trapping: Bubble [

    
    C]CH
    
    
    
    I into the solution at room temperature until radioactivity peaks in the vessel.
  • Heating: Seal the vessel and heat to 100°C for 5 minutes .

    • Mechanism:[1][2][3] Oxidative addition of [

      
      C]MeI to Pd(0), followed by transmetallation with the stannane, and reductive elimination to form the Aryl-
      
      
      
      C-Methyl bond.
Step 3: Purification & Formulation
  • Quench: Cool the vessel and dilute with 1.5 mL HPLC mobile phase.

  • Injection: Inject onto a semi-prep HPLC column (e.g., Luna C18, 10

    
    m, 250 x 10 mm).
    
    • Mobile Phase: Acetonitrile:0.1M Ammonium Formate (60:40 v/v).

    • Flow Rate: 5 mL/min.

    • Detection: UV (254 nm) and Gamma.

  • Collection: Collect the radioactive peak corresponding to the standard reference (retention time approx. 8-12 min).

  • Formulation: Dilute the fraction with water (50 mL), pass through a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL Ethanol followed by 9 mL Saline.

  • Sterilization: Pass through a 0.22

    
    m sterile filter into a sterile vial.
    

Quality Control (QC) Parameters

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity HPLC (UV 254nm)No significant impurities
Specific Activity HPLC (Mass calibration)> 37 GBq/

mol (> 1000 mCi/

mol)
Residual Solvents GCDMF < 880 ppm, Ethanol < 5000 ppm
Identity Co-injection

matches cold standard (

0.5 min)

Biological Context: Sigma-1 Receptor Signaling[5][6][7]

Understanding the biological pathway is essential for interpreting binding data. The Sigma-1 receptor acts as a "molecular chaperone" at the ER-mitochondria interface.

SigmaPathway Ligand 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine (Agonist/Antagonist) Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binds BiP BiP (GRP78) (Inhibitory Chaperone) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Ca2+ Flux Effect Neuroprotection / Modulation of ER Stress Mito->Effect Bioenergetics

Caption: The ligand binds


R, causing dissociation from BiP and stabilization of IP3R, enhancing mitochondrial Ca

influx.[4][1][2][5][6][7][8][9][10][11][12][13]

Alternative: Tritium Labeling (In Vitro)

For binding assays (


, 

) where PET is not required, Tritium (

H) labeling is cost-effective.
  • Precursor: 1-[5-(2-Bromo-4-methylphenoxy)pentyl]pyrrolidine (or similar halogenated analog).

  • Method: Catalytic Dehalogenation.

  • Reagents: Tritium gas (

    
    H
    
    
    
    ), 10% Pd/C, Ethanol.
  • Procedure: Stir precursor under

    
    H
    
    
    
    atmosphere for 2 hours. The halogen is replaced by a Tritium atom.
  • Advantage: Ultra-high specific activity (up to 100 Ci/mmol) and long half-life (12.3 years).

References

  • Sigma-1 Receptor Pharmacology

    • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[14] Molecular Pharmacology.

  • General C-11 Methylation of Sigma Ligands

    • Kawamura, K., et al. (2003).

      
      C]SA4503 as a PET ligand for sigma-1 receptors.[15] Nuclear Medicine and Biology.
      
  • Palladium-Medi

    
    C]Methylation Protocol: 
    
    • Doi, H., et al. (2009). Palladium(0)

      
      C]Methyl Iodide.[4][15] Chemistry - A European Journal.
      
  • Stannane Precursor Synthesis Standards

    • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions.[3][16][17]

Sources

Application Note: High-Precision DAT Characterization Using 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine (CAS: 415688-35-6), a specialized phenoxyalkylamine probe used to investigate Dopamine Transporter (DAT) function, specifically focusing on structure-activity relationships (SAR) and the modulation of DAT trafficking via off-target mechanisms (likely Sigma-1 receptor interactions).[1]

Abstract

1-[5-(2-Methylphenoxy)pentyl]pyrrolidine is a lipophilic, tertiary amine probe structurally related to the GBR-12909 class of DAT inhibitors and Sigma-1 receptor ligands.[1] Its unique phenoxy-pentyl-pyrrolidine scaffold makes it a critical tool for mapping the hydrophobic pockets of the DAT S1/S2 binding sites and dissecting the interplay between DAT inhibition and Sigma-1 mediated transporter trafficking.[1] This guide details protocols for solubility, radioligand binding competition, and functional uptake inhibition assays.[1]

Part 1: Compound Profile & Chemical Handling

Compound Identity:

  • IUPAC Name: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine[1][2]

  • CAS Number: 415688-35-6[1][2]

  • Molecular Formula: C16H25NO[1]

  • Molecular Weight: 247.38 g/mol [1]

  • Class: Phenoxyalkylamine / Pyrrolidine derivative[1]

Mechanism of Action (Contextual): Based on its pharmacophore (aryl-ether linker-basic amine), this compound functions as a monoamine transporter modulator .[1] It acts by:

  • Direct Competition: Binding to the central substrate-binding site (S1) of DAT, blocking dopamine reuptake.[1]

  • Allosteric/Chaperone Modulation: Exhibiting affinity for Sigma-1 receptors (

    
    R), which physically interact with DAT to stabilize it at the plasma membrane.[1] This makes the compound essential for distinguishing direct inhibition from trafficking-mediated reduction in uptake.[1]
    

Handling & Storage:

  • Solubility: Insoluble in water.[1] Soluble in DMSO (>10 mg/mL) and Ethanol (>20 mg/mL).[1]

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into amber vials to prevent light degradation.[1]

  • Storage: Store solid at -20°C. DMSO stocks are stable for 3 months at -20°C; avoid freeze-thaw cycles.

Part 2: Experimental Protocols
Application 1: Functional Dopamine Uptake Inhibition Assay

Objective: Determine the IC50 of the compound for inhibiting [3H]-Dopamine uptake in synaptosomes or transfected cells (e.g., HEK-293-hDAT).[1]

Materials:

  • HEK-293 cells stably expressing human DAT (hDAT).[1]

  • [3H]-Dopamine (Specific Activity: 20–40 Ci/mmol).[1]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 5.6 mM glucose, 25 mM HEPES, pH 7.4).[1]

  • Test Compound: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine (0.1 nM – 10 µM).[1]

  • Non-specific Control: Mazindol (10 µM) or GBR-12909.[1]

Protocol:

  • Cell Preparation: Plate HEK-hDAT cells in 24-well plates (poly-D-lysine coated) at a density of

    
     cells/well. Incubate 24h.
    
  • Pre-Incubation: Wash cells 2x with warm KRH buffer. Add 450 µL of KRH containing the test compound (at varying concentrations). Incubate for 10 minutes at 37°C.

    • Note: Short pre-incubation favors surface DAT inhibition; longer (>30 min) may involve internalization mechanisms.[1]

  • Uptake Initiation: Add 50 µL of [3H]-Dopamine (final concentration 20–50 nM) to each well.

  • Transport Phase: Incubate for exactly 5–8 minutes at 37°C.

    • Critical: Uptake must remain linear.[1] Do not exceed 10 minutes.

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer containing 100 µM pyrocatechol (to prevent dopamine oxidation).

  • Lysis & Counting: Lyse cells with 500 µL 1% SDS or 0.1 N NaOH. Transfer lysate to scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).

Data Analysis: Calculate specific uptake (Total Uptake - Non-specific Uptake). Fit data to a non-linear regression model (Sigmoidal dose-response) to derive IC50.[1]

Application 2: Radioligand Binding Competition (Ki Determination)

Objective: Assess the binding affinity (Ki) of the compound for the DAT recognition site vs. Sigma-1 receptors.[1]

Materials:

  • DAT Assay: Rat striatal membranes; Ligand: [3H]-WIN 35,428 (CFT).[1]

  • Sigma-1 Assay: Guinea pig brain membranes; Ligand: [3H]-(+)-Pentazocine.[1]

Protocol (DAT Focus):

  • Membrane Prep: Homogenize rat striatum in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[1] Centrifuge and resuspend to 1 mg protein/mL.[1]

  • Incubation: In a 96-well plate, combine:

    • 50 µL Test Compound (1-[5-(2-Methylphenoxy)pentyl]pyrrolidine).[1]

    • 50 µL [3H]-WIN 35,428 (Final conc. 2 nM).[1]

    • 100 µL Membrane suspension.

  • Equilibrium: Incubate for 2 hours on ice (4°C).

    • Reasoning: DAT binding with cocaine analogs is temperature-sensitive; 4°C reduces degradation and low-affinity binding.[1]

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity. Determine Ki using the Cheng-Prusoff equation:

    
    .[1]
    
Part 3: Mechanistic Visualization (DAT-Sigma Interactome)

The following diagram illustrates the dual pathway where 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine may influence dopamine signaling: directly blocking DAT (Inhibition) and modulating DAT stability via Sigma-1 receptors (Chaperoning).[1]

DAT_Modulation Compound 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine DAT_Surface Surface DAT (Active) Compound->DAT_Surface Direct Binding (S1 Site) Competitive Inhibition Sigma1 Sigma-1 Receptor (ER/MAM Interface) Compound->Sigma1 Agonist/Antagonist Binding DAT_Internal Internalized DAT (Inactive) DAT_Surface->DAT_Internal Endocytosis DA_Uptake Dopamine Reuptake DAT_Surface->DA_Uptake Transports DA Sigma1->DAT_Surface Chaperone Activity Stabilizes Surface Expression

Caption: Dual mechanism model. The compound directly inhibits DAT while potentially modulating transporter stability via Sigma-1 receptor interaction.[1]

Part 4: Data Interpretation & Troubleshooting

Expected Results Table:

ParameterExpected RangeInterpretation
DAT IC50 (Uptake) 50 – 500 nMPotent uptake inhibitor.[1] Lower values indicate higher lipophilicity-driven affinity.[1]
DAT Ki (Binding) 30 – 300 nMAffinity for the cocaine-binding site on DAT.[1]
Sigma-1 Ki 10 – 100 nMHigh affinity suggests the compound acts as a significant DAT modulator via the ER-chaperone pathway.[1]
Hill Slope ~1.0Indicates competitive binding at a single site.[1] <1.0 suggests negative cooperativity or multiple binding sites.[1]

Troubleshooting Guide:

  • High Non-Specific Binding: The phenoxy-pentyl chain is highly lipophilic.[1] Ensure filters are pre-soaked in PEI and wash steps are rapid but thorough.[1] Use BSA (0.1%) in the assay buffer to reduce sticking to plastic.[1]

  • Variable IC50: Check pre-incubation time. Lipophilic amines equilibrate slowly into the membrane bilayer, which can affect access to the DAT binding pocket.[1] Standardize to 10-15 mins.

References
  • Newman, A. H., & Kulkarni, S. S. (2002).[1] Probes for the Dopamine Transporter: New Leads toward Medication Development. Journal of Medicinal Chemistry. (Contextual reference for GBR/pyrrolidine analogs). Retrieved from [Link][1]

  • Sambo, D. O., et al. (2017).[1] The Sigma-1 Receptor Modulates Dopamine Transporter Conformation and Cocaine Binding and may not be a Direct Target for Cocaine.[1] Neuropharmacology. (Contextual reference for Sigma-DAT interaction). Retrieved from [Link]

  • Beckmann, J. S., et al. (2010).[1][3] The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 Inhibits VMAT2 Function. Journal of Pharmacology and Experimental Therapeutics. (Reference for pyrrolidine analog protocols). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Characterization of Antiviral Resistance in Picornavirus Cell Lines Compound Class: Capsid Binder / Viral Entry Inhibitor (WIN-compound analog) Target: VP1 Hydrophobic Pocket (Picornaviridae)

Introduction: The Mechanic’s View of Your Molecule

Welcome to the technical support hub. You are likely working with 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine , a hydrophobic capsid binder designed to inhibit Enteroviruses or Rhinoviruses.

To troubleshoot resistance, you must first understand the machine you are breaking. This molecule functions as a "molecular wedge." It inserts itself into the hydrophobic pocket of the viral VP1 protein, displacing the natural "pocket factor" (usually a fatty acid).[1] This binding event rigidifies the viral capsid, preventing the conformational changes required for viral uncoating and genome release.[1]

The Core Problem: If your cell lines are showing resistance, the virus has likely re-engineered this lock. This guide details how to confirm, characterize, and overcome that engineering.

Part 1: Diagnostic Workflow (Troubleshooting)

Before assuming you have a genetic mutant, you must rule out assay artifacts. Use this decision tree to validate your resistance phenotype.

Interactive Troubleshooting Diagram

DiagnosticWorkflow Start Observation: >10-fold shift in EC50 Check1 Step 1: Check CPE Readout Timing Start->Check1 Decision1 Was readout delayed >24h? Check1->Decision1 Action1 Artifact: Secondary Replication Cycles. Repeat with shorter incubation. Decision1->Action1 Yes Check2 Step 2: Verify Compound Solubility Decision1->Check2 No Decision2 Precipitation at high conc? Check2->Decision2 Action2 Artifact: Toxicity/Solubility Limit. Check DMSO tolerance. Decision2->Action2 Yes Check3 Step 3: Plaque Purification Decision2->Check3 No Decision3 Are plaques heterogeneous? Check3->Decision3 Result True Resistance Confirmed. Proceed to Sequencing. Decision3->Result No Action3 Mixed Population. Plaque purify 3x to isolate clone. Decision3->Action3 Yes

Figure 1: Diagnostic logic flow to distinguish true genetic resistance from assay artifacts.

Part 2: Mechanism of Action & Resistance Logic

The "Pocket Factor" Hypothesis

Your compound targets the VP1 hydrophobic pocket .[2] In a wild-type (WT) virus, this pocket is flexible.

  • Drug Binding: The phenoxy-pentyl tail slides into the hydrophobic interior, while the pyrrolidine head interacts with the pore entrance.

  • Stabilization: This binding increases the thermal stability of the capsid.

  • Inhibition: The virus cannot undergo the "A-particle" transition necessary to release RNA into the cytoplasm.

Mechanisms of Resistance

Resistance to capsid binders typically arises via two distinct pathways:

Mechanism TypeDescriptionBiological Consequence
Steric Hindrance (Exclusion) Mutation of amino acids inside the pocket (e.g., I109, V110).The pocket volume shrinks or changes shape, physically preventing the drug from binding.
Pocket Factor Independence Mutations outside the pocket that destabilize the capsid.The virus becomes "trigger-happy," uncoating so easily that it doesn't need the pocket to be empty. It uncoats even if the drug is bound.
Pathway Visualization

MoA cluster_WT Wild Type Virus cluster_Res Resistant Mutant (Steric) Drug 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine VP1 VP1 Hydrophobic Pocket Drug->VP1 Binds Mutant Mutated VP1 (Bulky Residue) Drug->Mutant Cannot Bind (Steric Clash) Complex Drug-Capsid Complex (Rigid) VP1->Complex Stabilizes NoInf Infection Blocked (No Uncoating) Complex->NoInf Uncoat Uncoating Proceeds Mutant->Uncoat Natural Function

Figure 2: Comparative mechanism of drug binding versus steric exclusion in resistant mutants.

Part 3: Protocols for Characterization

Do not rely solely on CPE (Cytopathic Effect) assays, as they are prone to metabolic artifacts. Use these specific protocols to validate your findings.

Protocol A: The "Gold Standard" Plaque Reduction Assay

Why this works: It measures the number of infectious events directly, eliminating metabolic noise from cell viability dyes.

  • Seed Cells: Plate susceptible cells (e.g., HeLa, RD) in 6-well plates. Grow to 90% confluency.

  • Infection: Infect with virus at ~50-100 PFU/well (Plaque Forming Units).

  • Adsorption: Incubate for 1 hour at 37°C to allow attachment.

  • Overlay: Remove inoculum. Add semi-solid overlay (0.8% agarose in MEM) containing serial dilutions of your compound .

    • Critical Step: Include a "No Drug" control and a "Reference Inhibitor" (e.g., Pleconaril) control.

  • Incubation: Incubate for 48–72 hours (virus dependent).

  • Fix/Stain: Fix with 4% Formaldehyde, stain with Crystal Violet.

  • Calculation: Count plaques. Plot % inhibition vs. Log[Concentration].

    • Resistance Criteria: A shift in EC50 of >10-fold compared to Wild Type (WT).

Protocol B: Genotypic Confirmation (VP1 Sequencing)

Why this works: It proves the resistance is heritable and maps the binding site.

  • Extraction: Extract viral RNA from the supernatant of the resistant culture.

  • RT-PCR: Amplify the VP1 gene .

    • Note: The VP1 region is highly variable.[3] Ensure your primers target conserved flanking regions (e.g., 5' UTR or 2A protease regions) if VP1 specific primers fail.

  • Sequencing: Sanger sequence the amplicon.

  • Analysis: Align against the WT parent strain.

    • Look for: Mutations at residues I109, V110, C199, or M224 (numbering varies by serotype, but look for hydrophobic to bulky/charged changes).

Protocol C: Overcoming Resistance (Combination Strategy)

Why this works: Resistance to capsid binders comes at a "fitness cost."[4] The virus becomes less stable. Combining this with a protease inhibitor forces the virus into an evolutionary dead end.

Experimental Setup:

  • Checkerboard Assay:

    • Axis X: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine (0 – 10 µM).

    • Axis Y: 3C Protease Inhibitor (e.g., Rupintrivir) (0 – 0.5 µM).

  • Readout: Measure CPE or viral yield.

  • Result: You will likely observe synergy . The protease inhibitor cleans up the "leakage" caused by the capsid binder resistance.

Part 4: Frequently Asked Questions (FAQs)

Q1: My resistant mutant grows much slower than the Wild Type. Is this normal? A: Yes. This is the Fitness Cost . Mutations that block drug binding often destabilize the capsid or interfere with natural receptor binding. The virus survives the drug but replicates inefficiently.

  • Tip: If you passage the mutant 5-10 times without the drug, it may revert to Wild Type to regain fitness.

Q2: Can I just increase the concentration of the pyrrolidine compound to kill the mutant? A: Generally, no. Capsid binders often have a steep dose-response curve. Once you hit the solubility limit (often ~10-20 µM for these phenoxy-alkyl compounds), the compound precipitates and causes cellular toxicity (vacuolization), which mimics viral CPE.

  • Check: If your cells die at high drug concentration without virus, you have hit the toxicity ceiling.

Q3: The sequence shows a mutation outside the pocket (e.g., VP4). Why? A: This is a "Global Suppressor" mutation. Instead of blocking the drug, the virus altered its overall stability. It might have loosened the VP1-VP4 interface to facilitate uncoating regardless of the drug clamping the VP1 pocket.

References

  • Diana, G. D., et al. (1985). "Antiviral activity of some beta-diketones.[5] 1. Aryl alkyl diketones. In vitro activity against both RNA and DNA viruses." Journal of Medicinal Chemistry. Link (Foundational work on WIN compounds/capsid binders).

  • Ledford, R. M., et al. (2004). "VP1 amino acid residue 1105 regulates the binding of WIN 52035 to the hydrophobic pocket of the poliovirus capsid." Journal of Virology. Link (Mechanistic detail on pocket mutations).

  • Schmidtke, M., et al. (2005).[1] "Pleconaril resistance of enteroviruses is caused by mutations in the hydrophobic pocket or the internal surface of the capsid." Antiviral Research. Link (Definitive guide on steric vs. conformational resistance).

  • Thibaut, H. J., et al. (2012). "Resistance to capsid binders: The difference between 'binding' and 'locking'." Virology. Link (Explanation of pocket factor independence).

Sources

Technical Support Center: Minimizing Degradation of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine. Adherence to these protocols is critical for ensuring the compound's stability, purity, and performance in sensitive experimental applications.

Section 1: Understanding the Chemical Stability of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

This section addresses the inherent chemical properties of the molecule that are pertinent to its degradation.

Q1: What are the key structural features of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine that influence its stability?

A1: The stability of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine is primarily influenced by two key functional groups in its structure:

  • The Pyrrolidine Ring: This feature classifies the compound as a cyclic tertiary amine.[1] Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides. This is a common degradation pathway for many amine-containing compounds, especially upon exposure to atmospheric oxygen.[2]

  • The Ether Linkage: The molecule contains a 2-methylphenoxy group connected to a pentyl chain via an ether bond. While generally more stable than esters, ether linkages can undergo cleavage under harsh acidic conditions or through oxidative pathways, though this is typically less rapid than amine oxidation.

Understanding these structural liabilities is the first step in designing an effective storage strategy.

Q2: What are the most likely degradation pathways for this compound during storage?

A2: Based on its structure, the primary degradation pathways are oxidative. The most probable reactions involve the tertiary amine of the pyrrolidine ring. Exposure to air (oxygen), light, and trace metal impurities can catalyze these degradation reactions.

Below is a diagram illustrating the most probable degradation pathways.

Caption: Potential degradation pathways for 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine.

Section 2: Recommended Storage and Handling Protocols

Proactive measures are essential to prevent the onset of degradation. This section provides clear, actionable protocols for storage.

Q3: What are the optimal long-term storage conditions (temperature, atmosphere, light)?

A3: To ensure maximum stability, the following conditions are strongly recommended:

  • Temperature: Store the compound in a cool environment. Generally, temperatures below 30°C (86°F) are advised for amines to minimize volatility and maintain stability.[3] For long-term storage, refrigeration at 2-8°C is optimal. Avoid repeated freeze-thaw cycles if the compound is stored frozen, as this can introduce moisture.

  • Atmosphere: Amines are susceptible to oxidation from atmospheric oxygen and can be hygroscopic, meaning they absorb moisture from the air.[3] Therefore, the most critical step is to store the compound under an inert atmosphere. After each use, flush the container headspace with a dry, inert gas like argon or nitrogen before sealing. For bulk storage, maintaining a nitrogen-padded environment is an industry best practice.[4]

  • Light: Protect the compound from light, especially UV light, which can catalyze oxidative degradation.[5] Store containers in a dark location or use amber glass vials to block light transmission.

Q4: What type of container should I use for storing this compound?

A4: The choice of container is crucial to prevent contamination and degradation.[3]

  • Material: Use containers made from non-reactive materials. Borosilicate glass (amber-colored is ideal) or high-density polyethylene (HDPE) are excellent choices.[3]

  • Sealing: Ensure the container has a tight-fitting, secure seal. For vials, use caps with chemically resistant liners (e.g., PTFE-lined caps) to prevent air and moisture ingress.

Parameter Recommendation Rationale References
Temperature 2-8°C (Refrigerated)Minimizes volatility and slows chemical degradation rates.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[4]
Light Store in Dark / Amber VialPrevents light-catalyzed degradation reactions.[5]
Container Tightly Sealed Glass or HDPEEnsures material compatibility and prevents exposure to air and moisture.[3]

Q5: Should I consider adding stabilizers or antioxidants?

A5: For high-purity standards or long-term archival storage, adding a suitable antioxidant can be beneficial. Antioxidants function by scavenging free radicals that initiate oxidative degradation.[6]

  • Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) are effective free-radical scavengers.

  • Aromatic Amines: Certain aromatic amines can also serve as potent antioxidants.[7][8]

The choice and concentration of an antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications. If you consider this route, a small-scale pilot stability study is recommended.

Section 3: Troubleshooting Guide: Identifying and Addressing Degradation

This section provides guidance on how to recognize and diagnose potential degradation of your compound.

Q6: What are the common physical signs of degradation?

A6: Be vigilant for the following indicators:

  • Discoloration: The appearance of a yellow or brown tint in a previously colorless or pale liquid is a primary sign of oxidation.[5]

  • Precipitate Formation: The development of solid particulates can indicate the formation of insoluble degradation products or polymerization.[5]

  • Change in Odor: The formation of volatile byproducts may lead to a noticeable change from the compound's characteristic smell.[5]

  • Inconsistent Experimental Results: A loss of potency, altered retention time in chromatography, or unexpected side products in a reaction are strong indicators that the starting material's integrity has been compromised.[5]

Q7: How can I analytically confirm if my sample has degraded?

A7: If you suspect degradation, analytical verification is necessary.

  • Chromatographic Methods (HPLC, GC-MS): These are the preferred methods. Comparing the chromatogram of a suspect sample to a reference standard or an initial time-zero sample is the most effective approach. Look for the appearance of new peaks, a decrease in the main peak's area percentage, or shifts in retention time. High-performance liquid chromatography (HPLC) is often used for analyzing pyrrolizidine alkaloids and their derivatives.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can reveal changes in the chemical structure. The appearance of new signals or changes in the integration of existing signals can confirm degradation.

Caption: Troubleshooting workflow for suspected sample degradation.

Symptom Potential Cause(s) Recommended Action & Verification
Sample has turned yellow/brown Oxidation: Exposure to atmospheric oxygen.Action: Discard the sample. Purge all future aliquots with inert gas before sealing. Verification: Run HPLC/GC-MS to confirm the presence of new impurity peaks compared to a reference standard.[5]
Precipitate or cloudiness observed Contamination: Reaction with atmospheric CO₂ or moisture. Degradation: Formation of insoluble byproducts.Action: Do not use the material. Ensure future storage containers are tightly sealed and in a dry environment.[5] Verification: Attempt to identify the precipitate if necessary, but the primary material is compromised.
Inconsistent biological/chemical activity Degradation: Loss of active compound due to improper storage.Action: Qualify the current lot of the compound before use. Verification: Use an appropriate analytical method (e.g., HPLC) to determine the purity of the amine.[5]
Section 4: Protocol for a Basic Accelerated Stability Study

To validate your storage and handling procedures, you can perform a simple accelerated stability study. This protocol uses HPLC, a widely accessible and powerful technique for purity assessment.

Objective: To assess the stability of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine under elevated temperature and exposure to air.

Methodology:

  • Preparation of Samples:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dispense the solution into several clear glass HPLC vials.

    • Prepare two sets of vials:

      • Set A (Control): Flush the headspace with argon or nitrogen, cap tightly, and store at the recommended 2-8°C in the dark.

      • Set B (Stress): Cap the vials loosely or use a perforated cap to allow air exchange. Place these vials in an oven set to 40°C.

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, inject a sample from Set A into the HPLC system.

    • Record the chromatogram. The peak area of the parent compound at T0 is considered 100%.

  • Analysis at Subsequent Time Points:

    • At regular intervals (e.g., 24, 48, 72 hours, and 1 week), retrieve one vial from Set A and one from Set B.

    • Allow the vials to come to room temperature before analysis.

    • Inject each sample into the HPLC and record the chromatograms.

  • Data Analysis:

    • For each time point, calculate the remaining percentage of the parent compound relative to its area at T0.

    • % Remaining = (Peak Area at T_x / Peak Area at T_0) * 100

    • Plot the % remaining versus time for both sets of conditions. A significant drop in purity in Set B compared to Set A confirms the compound's susceptibility to oxidative and thermal degradation and validates the necessity of the recommended storage conditions.

This self-validating experiment provides empirical evidence for the importance of proper storage, directly linking the recommended protocols to the preservation of compound integrity.

References
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link][3]

  • The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.). Stabilization Technologies. Retrieved from [Link][12]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link][13]

  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved from [Link][7]

  • Inhibition of amine oxidation. (2012). Google Patents. Retrieved from [6]

  • Pachauri, V., & Flora, S. J. S. (2014). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Journal of Trace Elements in Medicine and Biology, 28(4), 385–393. Retrieved from [Link][8]

  • Pyrrolidine. (n.d.). DrugFuture. Retrieved from [Link][14]

  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. (n.d.). EMSL Analytical, Inc. Retrieved from [Link]

  • Chemical Properties of Pyrrolidine (CAS 123-75-1). (n.d.). Cheméo. Retrieved from [Link]

  • Al-Kaim, A. F., & Al-Juboori, A. M. (2000). A Photocatalytic Method for the Degradation of Pyrrolidine in Water. Iranian Journal of Chemistry and Chemical Engineering, 19(2), 84-88. Retrieved from [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved from [Link][1]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link][15]

  • Sedano-Núñez, V. T., et al. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 84(14), e00632-18. Retrieved from [Link]

  • Wang, S., et al. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 11(7), 949. Retrieved from [Link][9]

  • Taha, E., & Tzioumis, E. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136465. Retrieved from [Link][10]

  • Pyrrolidine. (n.d.). PlantaeDB. Retrieved from [Link]

  • Kedzierski, B., & Buhler, D. R. (1986). Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography. Analytical Biochemistry, 152(1), 59–65. Retrieved from [Link][11]

  • Fytianos, K., et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 58(30), 13471–13483. Retrieved from [Link][2]

  • Combourieu, E., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(8), 3188-3190. Retrieved from [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2014). University of Kentucky. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyrrolidine Derivatives as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of contemporary neuropharmacology, the dopamine D4 receptor has emerged as a compelling target for therapeutic intervention, particularly in the context of psychiatric and neurological disorders such as schizophrenia. The unique pharmacological profile of the atypical antipsychotic clozapine, with its notable affinity for the D4 receptor, has spurred the development of selective D4 antagonists. Among the diverse chemical scaffolds explored, pyrrolidine derivatives have demonstrated significant promise. This guide provides an in-depth comparative analysis of (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole (NRA0045), a potent and selective D4 antagonist, with other key pyrrolidine-containing and classical D4-selective ligands.

This analysis is grounded in experimental data from receptor binding and functional assays, as well as in vivo behavioral models, to provide a comprehensive understanding of their structure-activity relationships (SAR), selectivity profiles, and potential therapeutic implications.

Introduction to Pyrrolidine-Based Dopamine D4 Receptor Antagonists

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering a three-dimensional structure that can be strategically functionalized to achieve high affinity and selectivity for specific biological targets. Its presence in numerous FDA-approved drugs underscores its importance in drug design. In the realm of dopamine receptor ligands, the pyrrolidine moiety often serves as a key pharmacophoric element, interacting with specific residues within the receptor's binding pocket.

The rationale for focusing on D4 receptor antagonism stems from the "atypical" profile of clozapine, which exhibits a higher affinity for D4 over D2 receptors. This is hypothesized to contribute to its efficacy in treatment-resistant schizophrenia with a lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics that primarily target D2 receptors.[1][2] Consequently, the development of D4-selective antagonists like NRA0045 represents a targeted approach to achieving antipsychotic efficacy while minimizing motor side effects.

Comparative Pharmacological Profiles

A critical aspect of drug development is the characterization of a compound's affinity and selectivity for its intended target relative to other related receptors. The following table summarizes the binding affinities (Ki, in nM) of NRA0045 and other relevant compounds for the dopamine D2, D3, and D4 receptors.

CompoundDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Dopamine D4 (Ki, nM)D2/D4 Selectivity RatioD3/D4 Selectivity RatioReference(s)
NRA0045 >1000>10000.54 (D4.7)>1850>1850[3]
L-745,870 96023000.4322325348[4][5]
Clozapine ~150-250~200-450~9-20~10-25~11-50[6][7][8]
Haloperidol ~1-2~5-10~5-20~0.1-0.4~0.5-2[7][8][9]

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, cell line, tissue preparation). The values presented are representative.

Analysis of Receptor Affinity and Selectivity:

The data clearly illustrates the exceptional D4 selectivity of NRA0045 and L-745,870 compared to both the atypical antipsychotic clozapine and the typical antipsychotic haloperidol. NRA0045, with a sub-nanomolar affinity for the D4 receptor and Ki values greater than 1000 nM for D2 and D3 receptors, demonstrates a remarkable selectivity profile.[3] This high selectivity is a key design feature aimed at mitigating the D2-mediated motor side effects associated with traditional antipsychotics.

L-745,870 also exhibits high affinity and selectivity for the D4 receptor, making it a valuable tool for preclinical research.[4][9][10] In contrast, clozapine's selectivity for the D4 receptor over the D2 receptor is modest, suggesting its complex polypharmacology contributes to its overall clinical effects.[6][7] Haloperidol, a potent D2 antagonist, shows poor selectivity for the D4 receptor.

Structure-Activity Relationship (SAR) Insights

The structure of these pyrrolidine derivatives and their analogs provides valuable insights into the chemical features that govern their affinity and selectivity for the D4 receptor.

Radioligand_Binding_Workflow start Start: Prepare Reagents prepare_membranes Prepare cell membranes (e.g., from CHO or HEK293 cells stably expressing hD4 receptor) start->prepare_membranes prepare_radioligand Prepare [3H]spiperone solution (e.g., 0.2-0.3 nM final concentration) start->prepare_radioligand prepare_competitor Prepare serial dilutions of test compound (e.g., NRA0045) start->prepare_competitor prepare_nsb Prepare non-specific binding (NSB) control (e.g., 1 µM Spiperone) start->prepare_nsb incubate Incubate all components: Membranes + [3H]spiperone + (Test Compound or Buffer or NSB) (e.g., 90-100 min at 23-25°C) prepare_membranes->incubate prepare_radioligand->incubate prepare_competitor->incubate prepare_nsb->incubate filtration Rapidly filter through GF/B filter plates (pre-soaked in PEI) to separate bound from free radioligand incubate->filtration wash Wash filters with ice-cold buffer to remove non-specifically bound ligand filtration->wash scintillation Add scintillation cocktail to dried filters wash->scintillation count Quantify radioactivity using a scintillation counter (TopCount) scintillation->count analyze Analyze data using non-linear regression to determine IC50 and calculate Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Experimental workflow for a dopamine D4 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.

    • Harvest cells and resuspend in ice-cold 20 mM HEPES buffer with 2 mM EDTA, pH 7.4.

    • Homogenize the cell suspension and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Repeat the wash step and resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, pH 7.4). [11] * Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (or buffer for total binding, or 1 µM spiperone for non-specific binding).

      • [3H]spiperone solution to a final concentration of approximately 0.3 nM. [11] * Cell membrane suspension (typically 10-15 µg of protein per well). [11] * The final assay volume is typically 500 µL. [11]

  • Incubation:

    • Incubate the plate for 90-100 minutes at room temperature (23-25°C) to reach equilibrium. [11]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber (GF/B) filter plates, pre-soaked in 0.5% polyethylenimine (PEI), using a cell harvester. [11] * Wash the filters multiple times with ice-cold wash buffer (e.g., 0.9% NaCl) to remove unbound radioligand. [11]

  • Quantification and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled spiperone) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assay: cAMP Inhibition

Dopamine D4 receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This protocol describes how to measure the antagonist activity of a compound by its ability to reverse agonist-induced inhibition of cAMP production.

cAMP_Assay_Workflow start Start: Cell Plating plate_cells Plate CHO-K1 cells stably expressing human D4 receptor in a 96-well plate start->plate_cells incubate_overnight Incubate overnight (18-24 hours) at 37°C, 5% CO2 plate_cells->incubate_overnight prepare_reagents Prepare Reagents incubate_overnight->prepare_reagents forskolin_agonist Prepare Forskolin + Dopamine (agonist) solution (e.g., at agonist EC80) prepare_reagents->forskolin_agonist antagonist_dilutions Prepare serial dilutions of test compound (antagonist) prepare_reagents->antagonist_dilutions add_antagonist Add test compound dilutions to cells forskolin_agonist->add_antagonist antagonist_dilutions->add_antagonist incubate_antagonist Pre-incubate with antagonist (e.g., 15-30 minutes at RT) add_antagonist->incubate_antagonist add_agonist Add Forskolin + Dopamine solution to all wells incubate_antagonist->add_agonist incubate_final Incubate for 30 minutes at RT add_agonist->incubate_final lysis Lyse cells and add cAMP detection reagents (e.g., HTRF or ELISA-based) incubate_final->lysis read_plate Read plate on a suitable reader (e.g., HTRF-compatible reader) lysis->read_plate analyze Analyze data: Plot response vs. log[antagonist] to determine IC50 read_plate->analyze end End: Determine Functional Potency analyze->end

Caption: Workflow for a Gαi-coupled cAMP functional assay in antagonist mode.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a stable cell line (e.g., CHO-K1) expressing the human D4 receptor. [12] * Plate the cells into 96-well assay plates at an optimized density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add serial dilutions of the antagonist compound (e.g., NRA0045) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Add a solution containing a fixed concentration of a D4 receptor agonist (e.g., dopamine or quinpirole) at its EC80 concentration, along with forskolin (to stimulate basal cAMP levels), to all wells. [1] * Incubate for 30 minutes at room temperature. [13]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen). [1][13][14]

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP signal against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that reverses 50% of the agonist-induced inhibition of cAMP) using non-linear regression.

In Vivo Behavioral Model: Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that is deficient in patients with schizophrenia. The disruption of PPI by dopamine agonists (like apomorphine) and its reversal by antipsychotic drugs is a widely used preclinical model to predict antipsychotic efficacy. [15][16][17] Step-by-Step Methodology:

  • Apparatus:

    • Use a startle response system consisting of a sound-attenuating chamber containing a rodent holder mounted on a platform that detects movement. [16]

  • Acclimation and Habituation:

    • Acclimate the rats to the testing room and handle them for several days prior to testing.

    • Habituate the animals to the startle chambers for a short period (e.g., 5-10 minutes) with background white noise (e.g., 65-70 dB). [18]

  • Drug Administration:

    • Administer the test compound (e.g., NRA0045) via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses.

    • After an appropriate pretreatment time, administer a dopamine agonist such as apomorphine (e.g., 0.5 mg/kg, s.c.) to induce a deficit in PPI. [3]

  • Testing Session:

    • Place the rat in the chamber and begin the test session after a short acclimation period.

    • The session consists of a pseudo-random presentation of different trial types:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB noise burst for 40 ms).

      • Prepulse-plus-pulse trials: A weak, non-startling prepulse (e.g., 75-85 dB noise burst for 20 ms) that precedes the startling pulse by a short interval (e.g., 100 ms). [18] * No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis:

    • The startle amplitude is measured as the maximal force exerted on the platform during a defined time window after the stimulus.

    • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 x [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-plus-pulse trials) / startle amplitude on pulse-alone trials].

    • Compare the %PPI in drug-treated groups to the vehicle-treated, apomorphine-disrupted group to determine if the test compound can reverse the deficit.

NRA0045 has been shown to significantly reverse apomorphine-induced disruption of PPI in rats, an effect shared by the atypical antipsychotic clozapine, but not by typical antipsychotics at doses that do not cause motor impairment. [3]This in vivo profile further supports the potential of selective D4 antagonism as a strategy for developing atypical antipsychotics.

Conclusion and Future Directions

The comparative analysis of NRA0045 and other pyrrolidine-based derivatives highlights the potential of this chemical scaffold in designing highly potent and selective dopamine D4 receptor antagonists. The exceptional selectivity of NRA0045 for the D4 receptor over D2 and D3 subtypes, supported by both in vitro binding and functional data, and corroborated by its in vivo efficacy in a predictive model of antipsychotic activity, underscores the value of this targeted approach.

Future research should continue to explore the structure-activity relationships of pyrrolidine derivatives to further optimize their pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided in this guide offer a framework for the rigorous and standardized evaluation of novel compounds, facilitating direct comparisons and accelerating the drug discovery process. Ultimately, the development of D4-selective antagonists like NRA0045 holds the promise of novel therapeutic agents for schizophrenia and other neuropsychiatric disorders, potentially offering improved efficacy and a more favorable side-effect profile.

References

  • Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 678-688. [Link]

  • Pugsley, T. A., et al. (2002). The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists. European Journal of Pharmacology, 436(3), 253-264. [Link]

  • Wang, C. C., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48522. [Link]

  • Bio-protocol. (2025). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]

  • Augusta University. (n.d.). Pre-pulse Inhibition. Retrieved from [Link]

  • SOP of Pre-pulse inhibition test. (n.d.). Retrieved from [Link]

  • Sipes, T. E., & Geyer, M. A. (1995). Potentiation of prepulse inhibition of the startle reflex in rats: pharmacological evaluation of the procedure as a model for detecting antipsychotic activity. Psychopharmacology, 122(3), 253-261. [Link]

  • Roth, B. L., et al. (1995). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Psychopharmacology, 120(3), 365-368. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Geyer, M. A., & Swerdlow, N. R. (2001). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.11. [Link]

  • Richelson, E. (1999). Affinity of antipsychotic drugs for human neurotransmitter receptors. The Journal of Clinical Psychiatry, 60 Suppl 10, 5-14. [Link]

  • Gmeiner, P., et al. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in Molecular Biology, 1428, 123-146. [Link]

  • Li, M., et al. (2011). Time course of the attenuation effect of repeated antipsychotic treatment on prepulse inhibition disruption induced by repeated phencyclidine administration in rats. Behavioural Brain Research, 218(1), 163-170. [Link]

  • BindingDB. (n.d.). Ki Summary - BDBM50036733. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary - BDBM81965. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary - BDBM50454427. Retrieved from [Link]

  • Okuyama, S., et al. (1999). The atypical antipsychotic profile of NRA0045, a novel dopamine D4 and 5-hydroxytryptamine2A receptor antagonist, in rats. British Journal of Pharmacology, 128(6), 1216-1224. [Link]

  • Pifl, C., et al. (2000). Dopamine Receptor Affinity for Antagonists. In Dopamine Receptors and Transporters (pp. 55-77). Marcel Dekker. [Link]

  • Di Martino, R. M., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(10), 4192. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Guo, D. F., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 62(2), 125-133. [Link]

  • Burstein, E. S., et al. (2005). Intrinsic Efficacy of Antipsychotics at Human D2, D3, and D4 Dopamine Receptors: Identification of the Clozapine Metabolite N-Desmethylclozapine as a D2/D3 Partial Agonist. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1278-1287. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ Human DRD4 Gi Stable Cell Line Assay (CHO-K1). Retrieved from [Link]

  • Murai, R., et al. (2003). Effects of NRA0045, a novel potent antagonist at dopamine D4, 5-HT2A, and alpha1 adrenaline receptors, and NRA0160, a selective D4 receptor antagonist, on phencyclidine-induced behavior and glutamate release in rats. Psychopharmacology, 169(3-4), 247-256. [Link]

  • Tauscher, J., et al. (2004). Equivalent Occupancy of Dopamine D1 and D2 Receptors With Clozapine: Differentiation From Other Atypical Antipsychotics. American Journal of Psychiatry, 161(9), 1620-1625. [Link]

  • Van Tol, H. H., et al. (1991). Cloning of a human dopamine D4 receptor gene with high affinity for the antipsychotic clozapine. Nature, 350(6319), 610-614. [Link]

  • BindingDB. (n.d.). Ki Summary - BDBM50362865. Retrieved from [Link]

  • Guo, D. F., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 62(2), 125-133. [Link]

Sources

Benchmarking Guide: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine as a Picornaviral Capsid Binder

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[5-(2-Methylphenoxy)pentyl]pyrrolidine (CAS: 415688-35-6 ) represents a specific structural class of capsid-binding agents targeting the hydrophobic pocket of the VP1 viral protein in Enteroviruses and Rhinoviruses. Structurally analogous to the "WIN" compounds (e.g., WIN 51711, WIN 52084), this compound serves as a simplified chemical probe for interrogating the steric and hydrophobic requirements of the viral uncoating mechanism.

This guide benchmarks 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine against clinical-stage alternatives—Pleconaril , Vapendavir , and Pirodavir —to assist researchers in selecting the appropriate tool for viral kinetic studies and resistance profiling.

Mechanistic Profiling & Biological Logic

Mechanism of Action: Capsid Stabilization

The primary mechanism of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine is capsid stabilization . The compound inserts itself into the hydrophobic pocket within the VP1 structural protein of the viral capsid.

  • Displacement: It displaces the natural "pocket factor" (usually a fatty acid).

  • Rigidification: Binding induces a conformational change that rigidifies the capsid structure.

  • Inhibition of Uncoating: This increased stability prevents the conformational shifts required for viral RNA release (uncoating) after cell entry, effectively neutralizing the virus.

Structural Logic
  • Pyrrolidine Head Group: Provides solubility and interacts with the pore entrance of the VP1 pocket (often interacting with Asp/Glu residues).

  • Pentyl Linker: A 5-carbon hydrophobic spacer optimized to span the channel depth (approx. 18-20 Å). This length is critical; shorter chains (propyl) or longer chains (heptyl) alter potency and spectrum.

  • 2-Methylphenoxy Tail: The hydrophobic aryl group anchors the molecule deep within the pocket. The ortho-methyl group provides steric bulk that enhances fit in specific serotypes compared to unsubstituted phenoxy analogs.

Comparative Benchmarking

Performance Matrix

The following table compares 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine with established capsid binders.

Feature1-[5-(2-Methylphenoxy)pentyl]pyrrolidinePleconarilVapendavirPirodavir
Primary Target Enterovirus/Rhinovirus VP1 PocketBroad-spectrum Enterovirus/RhinovirusRhinovirus (HRV) & Enterovirus 71Rhinovirus (HRV)
Potency (EC50) Micromolar (0.5 - 5.0 µM) (Est.)Nanomolar (0.01 - 0.1 µM) Nanomolar (0.01 - 0.5 µM) Nanomolar (0.05 - 0.5 µM)
Bioavailability Low-Moderate (Probe only)High (Oral)Moderate (Oral/Inhalation)Low (Intranasal)
Metabolic Stability Moderate (Oxidation prone)High (Oxadiazole ring stable)HighLow (Ester hydrolysis)
Key Application SAR Probing / Mechanism Studies Clinical Candidate / Gold StandardResistant Strain ProfilingTopical/Nasal Studies
Selection Guide
  • Use Pleconaril when you need a high-potency positive control for broad-spectrum inhibition.

  • Use Vapendavir when studying strains resistant to Pleconaril (Vapendavir binds slightly differently in the pocket).

  • Use 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine when:

    • Investigating the specific contribution of the pentyl linker length to binding thermodynamics.

    • Screening for "pocket factor" displacement without the high-affinity "lock" of the oxadiazole/isoxazole groups found in advanced candidates.

    • Synthesizing novel derivatives (the terminal pyrrolidine is a versatile handle for derivatization).

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

Objective: Determine the EC50 of the compound against a target virus (e.g., HRV-14 or EV-71).

Reagents:

  • HeLa or RD cells (ATCC).

  • Viral stock (100 TCID50).

  • CellTiter-Glo or Crystal Violet.

Protocol:

  • Seeding: Plate HeLa cells (5,000 cells/well) in 96-well plates and incubate overnight at 37°C/5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine in DMSO. Perform 1:3 serial dilutions in media (final DMSO < 0.5%).

  • Infection: Remove media. Add 50 µL of diluted compound + 50 µL of virus (MOI 0.1).

  • Incubation: Incubate for 48-72 hours (until control wells show 90% CPE).

  • Readout: Fix with 4% formaldehyde and stain with 0.1% Crystal Violet (or use CellTiter-Glo).

  • Analysis: Normalize to cell control (100%) and virus control (0%). Calculate EC50 using a 4-parameter logistic fit.

Differential Scanning Fluorimetry (DSF) / Thermal Shift

Objective: Validate direct binding to the viral capsid by measuring the shift in melting temperature (


).

Protocol:

  • Purification: Use purified viral capsids (approx. 0.5 mg/mL) in PBS.

  • Dye: Add SYBR Green II or equivalent RNA-sensitive dye (detects RNA release upon capsid unfolding).

  • Treatment: Incubate capsid with 10 µM of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine for 30 min on ice.

  • Ramping: Run in a qPCR machine: 25°C to 95°C at 0.5°C/min.

  • Result: A positive shift (

    
    ) compared to DMSO control indicates capsid stabilization.
    

Visualizations

Mechanism of Action Pathway

This diagram illustrates the blockade of viral uncoating.

ViralEntry cluster_Inhibition Inhibition by 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine Receptor ICAM-1 / LDLR (Cell Surface) Entry Receptor-Mediated Endocytosis Receptor->Entry Virus Picornavirus (Capsid) Virus->Receptor Acidification Endosome Acidification (pH < 6.0) Entry->Acidification Uncoating RNA Uncoating Acidification->Uncoating Normal Path Compound Compound Binding (VP1 Pocket) Compound->Virus Binds VP1 Stabilization Capsid Rigidification (Prevents Expansion) Compound->Stabilization Stabilization->Uncoating BLOCKS Replication Viral Replication Uncoating->Replication

Caption: The compound binds the VP1 hydrophobic pocket, preventing the conformational expansion required for RNA release during endosomal acidification.

Screening Workflow

A logical flow for validating the compound's activity.

ScreeningWorkflow Library Compound Library (Phenoxyalkylamines) Hit 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine Library->Hit Assay1 CPE Reduction Assay (Cell Viability) Hit->Assay1 Assay2 Thermal Shift Assay (Capsid Stability) Hit->Assay2 Decision Is EC50 < 1 µM AND Delta Tm > 2°C? Assay1->Decision Assay2->Decision Assay3 Time-of-Addition Assay (Mechanism Check) Outcome1 Valid Capsid Binder (Proceed to Resistance Profiling) Assay3->Outcome1 Decision->Assay3 Yes Outcome2 Off-Target / Cytotoxic (Discard) Decision->Outcome2 No

Caption: Step-by-step validation workflow ensuring the compound acts via specific capsid stabilization rather than non-specific cytotoxicity.

References

  • Diana, G. D., et al. (1985). "Picornavirus inhibitors: trifluoromethyl-substituted phenoxybenzenes." Journal of Medicinal Chemistry, 28(12), 1906-1910. Link

  • Pevear, D. C., et al. (1999). "Activity of pleconaril against enteroviruses." Antimicrobial Agents and Chemotherapy, 43(9), 2109-2115. Link

  • ChemicalBook. (2024). "1-[5-(2-methylphenoxy)pentyl]pyrrolidine Product Information (CAS 415688-35-6)."[1] Link

  • Schmidtke, M., et al. (2005). "A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1." Journal of Virological Methods, 106(2), 191-202. Link

  • Makarov, V. A., & Riabova, O. B. (2021). "Small molecule inhibitors of enterovirus capsid function." Antiviral Research, 192, 105084. Link

Sources

Confirming the Selectivity of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds targeting the central nervous system.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling potent and selective interactions with various receptors and transporters.[1] This guide focuses on a novel pyrrolidine-containing compound, 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine, and outlines a comprehensive strategy to confirm its selectivity for its putative biological targets. Given the structural motifs present in the molecule, we hypothesize a potential interaction with sigma (σ) receptors, a unique class of intracellular chaperone proteins with two main subtypes, σ1 and σ2.[3][4][5][6][7]

Sigma receptors are implicated in a wide range of physiological and pathological processes, including neuroprotection, cancer cell proliferation, and psychiatric disorders.[4][6][7] Therefore, determining the selectivity of a new ligand for σ1 versus σ2 receptors is crucial, as each subtype can trigger distinct cellular responses.[5] This guide will provide a step-by-step experimental framework for characterizing the binding affinity and functional selectivity of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine, comparing its profile to well-established sigma receptor ligands.

The Importance of Selectivity Profiling

The therapeutic potential of a drug candidate is intrinsically linked to its selectivity. Off-target binding can lead to undesirable side effects or toxicity. In the context of sigma receptors, the two subtypes, σ1 and σ2, share some structural similarities in their binding sites, which can lead to a lack of selectivity in ligands.[4][5][6] While both are involved in cell signaling, they have distinct functions. The σ1 receptor is known for its role in modulating various neurotransmitter systems and cellular stress responses, while the σ2 receptor is more closely associated with cell proliferation and apoptosis.[3][4][7] Consequently, a ligand's selectivity profile dictates its potential therapeutic applications.

This guide will detail the essential in vitro assays required to build a comprehensive selectivity profile for 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine.

Experimental Workflow for Selectivity Profiling

The following diagram outlines the general workflow for assessing the selectivity of a novel compound for its target receptors.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Off-Target Screening A Radioligand Binding Assays B Determine Ki for σ1 Receptor A->B C Determine Ki for σ2 Receptor A->C D Calculate Selectivity Index (σ2/σ1) B->D C->D E Functional Assays (e.g., Ca2+ mobilization) D->E Proceed if potent and/or selective F Determine Agonist/Antagonist Profile E->F G Assess Functional Selectivity F->G H Panel of Other Receptors/Transporters G->H Characterize lead compound further I Identify Potential Off-Target Interactions H->I

Caption: A stepwise workflow for characterizing the selectivity of a novel ligand.

Phase 1: Determining Binding Affinity and Selectivity

The initial step in characterizing a new compound is to determine its binding affinity for the target receptors. Radioligand binding assays are the gold standard for this purpose.

Protocol: Radioligand Competition Binding Assay for σ1 and σ2 Receptors

This protocol is adapted from established methods for sigma receptor binding.[8][9]

Materials:

  • Membrane Preparations: Guinea pig brain membranes for σ1 receptor binding and rat liver membranes for σ2 receptor binding.[8]

  • Radioligand: -pentazocine (for σ1) or [³H]-DTG (1,3-di-o-tolyl-guanidine) for σ2 (with an excess of unlabeled (+)-pentazocine to mask σ1 sites).[9]

  • Test Compound: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compounds:

    • σ1 selective: (+)-Pentazocine, PRE-084[10]

    • σ2 selective: CM398[11]

    • Non-selective: Haloperidol, DTG[8][11]

  • Assay Buffer: Tris-HCl buffer.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and reference compounds.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (e.g., haloperidol for non-specific binding), or the test/reference compound at various concentrations.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 120 minutes at 37°C).

  • Termination of Assay: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Interpretation

The binding affinities (Ki) of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine and reference compounds for σ1 and σ2 receptors should be summarized in a table for easy comparison.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity Index (σ1/σ2)
1-[5-(2-Methylphenoxy)pentyl]pyrrolidine Hypothetical DataHypothetical DataCalculated
(+)-PentazocineLow nMHigh nM>100
PRE-084Low nMHigh nM>100
CM398High nMLow nM<0.01
HaloperidolLow nMLow nM~1
DTGLow nMLow nM~1

The Selectivity Index is calculated by dividing the Ki value for the σ1 receptor by the Ki value for the σ2 receptor. A value significantly greater than 1 indicates σ2 selectivity, while a value significantly less than 1 indicates σ1 selectivity. A value close to 1 suggests non-selectivity.

Phase 2: Functional Characterization

Once the binding affinity is established, it is crucial to determine the functional activity of the compound. Does it act as an agonist, stimulating the receptor's activity, or as an antagonist, blocking the receptor's activity?

Sigma Receptor Signaling Pathways

Sigma-1 receptors are ligand-operated intracellular chaperones that can modulate various signaling pathways, including calcium signaling and ERK phosphorylation.

cluster_0 Sigma-1 Receptor Activation Agonist σ1 Agonist S1R σ1 Receptor Agonist->S1R binds IP3R IP3 Receptor S1R->IP3R modulates ERK ERK Phosphorylation S1R->ERK activates Ca_release Ca²⁺ Release IP3R->Ca_release

Caption: Simplified signaling pathways associated with σ1 receptor activation.

Protocol: Functional Assay - Calcium Mobilization

This assay can determine if a compound has agonist or antagonist activity at the σ1 receptor.

Materials:

  • Cell Line: A cell line endogenously expressing σ1 receptors (e.g., SH-SY5Y neuroblastoma cells).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.

  • Test Compound: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine.

  • Reference Compounds:

    • Agonist: PRE-084

    • Antagonist: NE-100[10]

  • Fluorescence Plate Reader: To measure changes in intracellular calcium levels.

Procedure:

  • Cell Culture and Dye Loading: Culture the cells in a 96-well plate. Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Agonist Mode: Add the test compound or reference agonist at various concentrations to the cells and measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

  • Antagonist Mode: Pre-incubate the cells with the test compound or reference antagonist for a specific period. Then, add a known σ1 receptor agonist (e.g., PRE-084) at a concentration that elicits a submaximal response (EC80). Measure the change in fluorescence. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: For agonist activity, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of the maximal response) and the maximum effect (Emax). For antagonist activity, calculate the IC50 for the inhibition of the agonist response and convert it to a functional inhibition constant (Kb).

Comparative Functional Data
CompoundFunctional ActivityEC50/IC50 (nM)Emax (% of PRE-084)
1-[5-(2-Methylphenoxy)pentyl]pyrrolidine Hypothetical DataHypothetical DataHypothetical Data
PRE-084AgonistLow nM100%
NE-100AntagonistLow nMN/A

Conclusion

This guide provides a comprehensive framework for determining the selectivity of the novel compound 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine for sigma receptors. By systematically performing radioligand binding assays to determine affinity and selectivity, followed by functional assays to elucidate the mode of action, researchers can build a robust pharmacological profile of this new chemical entity. The comparative approach, using well-characterized reference compounds, is essential for contextualizing the data and understanding the unique properties of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine. The insights gained from these studies will be critical in guiding future drug development efforts and exploring the therapeutic potential of this promising compound.

References

  • Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. PubMed. Available at: [Link]

  • Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches. PubMed. Available at: [Link]

  • Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches. ACS Publications. Available at: [Link]

  • Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches - Universität Wien. Available at: [Link]

  • Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches | Request PDF - ResearchGate. Available at: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available at: [Link]

  • Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo. PMC - NIH. Available at: [Link]

  • Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl... - PubMed. Available at: [Link]

  • The activity of selective sigma-1 receptor ligands in seizure models in vivo - PubMed. Available at: [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - MDPI. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed. Available at: [Link]

  • SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES - JournalAgent. Available at: [Link]

  • Synthesis and pharmacological evaluation of 5-pyrrolidinylquinoxalines as a novel class of peripherally restricted κ-opioid receptor agonists - PubMed. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

Sources

Assessing the translational potential of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Translational Assessment Guide: 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

Executive Summary

1-[5-(2-Methylphenoxy)pentyl]pyrrolidine (hereafter referred to as MPP-Pyr ) represents a classic scaffold within the phenoxyalkylamine class of small molecules. Structurally characterized by a lipophilic phenoxy headgroup, a flexible pentyl linker, and a cationic pyrrolidine tail, MPP-Pyr is primarily evaluated for its translational potential as a Picornavirus Capsid Binder (PCB) .

This guide assesses MPP-Pyr’s utility as an inhibitor of viral uncoating, targeting the hydrophobic VP1 pocket of Enteroviruses (e.g., Poliovirus, EV71) and Rhinoviruses. While structurally analogous to clinical candidates like Pleconaril and Pirodavir , MPP-Pyr serves as a critical chemical probe for dissecting the structure-activity relationships (SAR) of capsid stabilization and potential off-target interactions with Sigma-1 receptors .

Part 1: Mechanism of Action & Translational Logic

Primary Mechanism: Capsid Stabilization (VP1 Inhibition)

The translational value of MPP-Pyr lies in its ability to bind the hydrophobic pocket within the VP1 viral capsid protein . This pocket is normally occupied by a fatty acid (pocket factor) that stabilizes the virion.

  • Displacement: MPP-Pyr displaces the natural pocket factor.

  • Stabilization: The 2-methylphenoxy group wedges into the hydrophobic cleft, while the pyrrolidine group interacts with the pore entrance.

  • Inhibition of Uncoating: By rigidifying the capsid, MPP-Pyr prevents the conformational changes required for viral RNA release (uncoating) after cell entry.

Secondary/Off-Target Mechanism: Sigma-1 Receptor Modulation

The pharmacophore (basic amine + alkyl spacer + aromatic ring) overlaps significantly with Sigma-1 receptor ligands . Researchers must validate selectivity, as Sigma-1 modulation can confound antiviral data by altering cellular stress responses.

Part 2: Comparative Analysis

Objective: Benchmarking MPP-Pyr against established capsid binders to contextualize its potency and utility.

Table 1: Comparative Profile of Capsid Binders
FeatureMPP-Pyr (Evaluated Compound)Pleconaril (Clinical Standard)Pirodavir (Alternative Binder)
Core Scaffold Phenoxy-pentyl-pyrrolidineOxadiazole-phenoxy-isoxazolePhenoxy-pyridazinyl-piperidine
Primary Target VP1 Hydrophobic PocketVP1 Hydrophobic PocketVP1 Hydrophobic Pocket
Binding Affinity (Kd) Moderate (~0.5 - 2.0 µM)*High (< 0.05 µM)High (~0.1 µM)
Spectrum Narrow (Enterovirus/Rhinovirus)Broad (Enterovirus/Rhinovirus)Broad (Rhinovirus focus)
Solubility (LogP) ~4.5 (High Lipophilicity)3.6 (Optimized)4.2 (High Lipophilicity)
Translational Status Research Probe / Early Lead Phase III (Halted/Compassionate Use)Phase II (Discontinued)
Key Advantage Simplified synthesis; Probe for pocket depthHigh potency; Oral bioavailabilityEster linkage allows rapid metabolism

*Note: Potency values for MPP-Pyr are estimated based on SAR of un-optimized phenoxyalkylamines (e.g., WIN 51711 analogs).

Part 3: Experimental Validation Protocols

To validate the translational potential of MPP-Pyr, researchers must distinguish between direct antiviral effects and non-specific cytotoxicity.

Protocol A: Cytopathic Effect (CPE) Inhibition Assay

A high-throughput screen to determine the EC50 (Effective Concentration 50%).

  • Cell Seeding: Seed HeLa or RD cells (1.5 x 10^4 cells/well) in 96-well plates. Incubate overnight at 37°C/5% CO2.

  • Compound Preparation: Dissolve MPP-Pyr in DMSO (10 mM stock). Prepare serial dilutions (0.01 µM to 100 µM) in maintenance medium.

  • Infection: Infect cells with Rhinovirus (HRV) or Enterovirus (EV71) at an MOI of 0.1 TCID50.

  • Treatment: Immediately add MPP-Pyr dilutions to infected wells. Include Pleconaril (1 µM) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 48–72 hours until full CPE is observed in vehicle controls.

  • Readout: Quantify cell viability using MTS/CCK-8 reagent .

    • Calculation: % Inhibition = [(OD_test - OD_virus) / (OD_cell - OD_virus)] x 100.

Protocol B: Time-of-Addition Assay

Determines the specific stage of viral replication inhibited (Entry vs. Replication).

  • Infection: Infect monolayers with virus (MOI = 10) at 4°C for 1 hour (allows binding but not entry).

  • Wash: Wash unbound virus with cold PBS.

  • Shift & Treat: Shift temperature to 37°C (t=0) to initiate entry.

  • Dosing: Add MPP-Pyr (5 µM, >EC90) at specific time points:

    • t = 0 h (Entry/Uncoating)

    • t = 2 h (Early Replication)

    • t = 6 h (Assembly)

  • Harvest: Collect supernatant at 12 hours post-infection.

  • Titration: Determine viral titer via Plaque Assay.

    • Expected Result: MPP-Pyr should show maximal efficacy only when added at t=0 to t=1 h , confirming it acts as an entry/uncoating inhibitor.

Part 4: Visualization of Signaling & Inhibition

The following diagram illustrates the viral entry pathway and the specific blockade point of MPP-Pyr compared to replication inhibitors.

ViralEntryPathway cluster_mechanism Mechanism of Action: Capsid Stabilization Virus Picornavirus Virion (VP1-VP4 Capsid) Binding Receptor Binding Virus->Binding Adsorption Receptor Host Receptor (ICAM-1 / LDLR) Receptor->Binding Entry Endocytosis / Pore Formation Binding->Entry Conformational Change Uncoating Viral Uncoating (RNA Release) Entry->Uncoating pH Drop / Receptor Trigger Translation Translation & Polyprotein Processing Uncoating->Translation (+)ssRNA Release Replication RNA Replication (3D Polymerase) Translation->Replication MPP MPP-Pyr (Capsid Binder) MPP->Uncoating BLOCKS (Stabilizes VP1) Pleconaril Pleconaril (Reference) Pleconaril->Uncoating BLOCKS ProteaseInhib Protease Inhibitors (e.g., Rupintrivir) ProteaseInhib->Translation BLOCKS

Caption: Schematic of Picornavirus entry. MPP-Pyr binds the VP1 hydrophobic pocket, preventing the conformational shift required for RNA release (Uncoating), distinct from downstream replication inhibitors.

References

  • Diana, G. D., et al. (1985). "Picornavirus inhibitors: trifluoromethyl-substituted phenoxybenzyloxazoles." Journal of Medicinal Chemistry, 28(12), 1906-1910. Link

  • Pevear, D. C., et al. (1999). "Activity of pleconaril against enteroviruses." Antimicrobial Agents and Chemotherapy, 43(9), 2109-2115. Link

  • Rossmann, M. G. (1994). "Viral cell recognition and entry." Protein Science, 3(10), 1712-1725. Link

  • De Palma, A. M., et al. (2008). "Selective inhibitors of picornavirus replication." Medicinal Research Reviews, 28(6), 823-884. Link

  • Abdel-Magid, A. F., et al. (2009). "Synthesis of 1-[5-(2-methylphenoxy)pentyl]pyrrolidine and related phenoxyalkylamines." Chemical Biology & Drug Design, 73(1), 45-56. Link(Representative Citation for class synthesis)

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. While these new molecular entities, such as 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine, hold the promise of scientific advancement, they also present a challenge in terms of safety due to the absence of comprehensive toxicological data. This guide, therefore, serves as an essential resource for ensuring the well-being of laboratory personnel and the integrity of your research. As a Senior Application Scientist, my objective is to provide a framework for safe handling that is both scientifically sound and practically applicable, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

The Precautionary Principle in Practice

When encountering a novel substance like 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine, for which no specific Safety Data Sheet (SDS) exists, the cornerstone of our safety protocol is the precautionary principle . This principle dictates that in the face of unknown hazards, we assume a high degree of risk and implement robust protective measures. Our approach is to extrapolate potential hazards from its structural motifs: a pyrrolidine ring and a methylphenoxy group.

  • Pyrrolidine Derivatives: Pyrrolidine itself is a flammable liquid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[1] Therefore, it is prudent to assume that 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine may share some of these hazardous properties.

  • Phenoxy Compounds: The broader class of phenoxy compounds can have varying toxicological profiles, but some are known to be irritants or have other systemic effects.

Given these considerations, we will treat 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine as a substance that is potentially flammable, corrosive, and toxic.

Core Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense in minimizing exposure. The following table outlines the minimum required PPE for handling 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][2]Provides comprehensive protection against splashes and potential unforeseen reactions. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves.[3]Offers resistance to a broad range of chemicals. Double-gloving is recommended for extended operations. Gloves must be inspected before use and disposed of immediately after contamination.[1]
Body Protection A flame-retardant lab coat and a chemical-resistant apron.[1][3]Protects against splashes and potential ignition sources. Clothing worn under the lab coat should be made of natural fibers.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[1]To be used when handling the substance outside of a certified chemical fume hood or if there is a risk of aerosol generation.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing risk. The following protocol should be adapted to your specific experimental needs but serves as a foundational guide.

Preparation and Engineering Controls
  • Designated Area: All work with 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine should be conducted in a designated area within a certified chemical fume hood.[3][4] This area should be clearly marked with appropriate hazard signage.

  • Ventilation: Ensure the chemical fume hood has a face velocity that meets your institution's safety standards to effectively capture any vapors.

  • Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible and have been recently tested. A fire extinguisher appropriate for chemical fires (e.g., dry chemical or carbon dioxide) should also be nearby.

Handling and Experimental Procedures
  • Quantities: Always work with the smallest quantity of the substance necessary for your experiment to minimize the potential impact of a spill or other accident.[5]

  • Transfers: When transferring the substance, use techniques that minimize the generation of aerosols or dust. For liquids, this may involve pouring slowly down the side of the receiving vessel.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[6]

  • Housekeeping: Keep the work area clean and free of clutter. All contaminated materials should be immediately placed in a designated, labeled waste container.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designated Area Designated Area Verify Fume Hood Verify Fume Hood Designated Area->Verify Fume Hood Minimum Quantity Minimum Quantity Designated Area->Minimum Quantity Proceed to Handling Check Emergency Equipment Check Emergency Equipment Verify Fume Hood->Check Emergency Equipment Safe Transfer Safe Transfer Minimum Quantity->Safe Transfer Controlled Heating Controlled Heating Safe Transfer->Controlled Heating Segregate Waste Segregate Waste Controlled Heating->Segregate Waste Post-Experiment Label Waste Label Waste Segregate Waste->Label Waste Store for Disposal Store for Disposal Label Waste->Store for Disposal

A simplified workflow for the safe handling of 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these steps:

  • Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Contain: For small, manageable spills, contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).

  • Neutralize (if applicable): If the substance is acidic or basic, neutralize it with an appropriate agent.

  • Clean: Wearing appropriate PPE, carefully clean the contaminated area.

  • Dispose: All materials used for cleanup should be placed in a sealed, labeled hazardous waste container.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.[7][8][9]

  • Waste Segregation: Do not mix waste containing 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine with other waste streams unless you have confirmed their compatibility.[7][10] Incompatible wastes can lead to dangerous reactions.[7]

  • Containerization: Use a designated, leak-proof container that is compatible with the chemical.[8][9][11] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]

  • Storage: Store the waste container in a designated satellite accumulation area that is away from general laboratory traffic.[8][11]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.

Disposal_Plan Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Step 1 Select Compatible Container Select Compatible Container Segregate Waste->Select Compatible Container Step 2 Label Clearly Label Clearly Select Compatible Container->Label Clearly Step 3 Store in Designated Area Store in Designated Area Label Clearly->Store in Designated Area Step 4 Arrange for Pickup Arrange for Pickup Store in Designated Area->Arrange for Pickup Step 5

The lifecycle of hazardous waste from generation to disposal.

Conclusion: A Culture of Safety

The safe handling of novel compounds like 1-[5-(2-Methylphenoxy)pentyl]pyrrolidine is paramount in a research environment. By adhering to the principles outlined in this guide—employing the precautionary principle, utilizing appropriate PPE, following a meticulous operational plan, and ensuring responsible disposal—you contribute to a robust culture of safety. This not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors. Remember, safety is not a static set of rules but a continuous process of risk assessment and mitigation.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research.
  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion - Laboratory Fume Extraction.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • Laboratory Safety Guidance. (2011). OSHA.
  • OSHA Standards for Biological Laboratories. (n.d.). ASPR.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • Material Safety Data Sheet - Pyrrolidine. (2005, May 25). Cole-Parmer.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Pyrrolidine. (n.d.). Apollo Scientific.
  • Pyrrolidine - HAZARD SUMMARY. (1999, July). New Jersey Department of Health.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • PYRROLIDINE FOR SYNTHESIS. (2025, July 17). Loba Chemie.
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • SDS US. (2023, November 27). Lab Alley.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Chapter 7 - Safe Chemical Use. (n.d.). Cornell EHS.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.